molecular formula C16H28O B145951 (-)-Ambroxide CAS No. 6790-58-5

(-)-Ambroxide

Cat. No.: B145951
CAS No.: 6790-58-5
M. Wt: 236.39 g/mol
InChI Key: YPZUZOLGGMJZJO-LQKXBSAESA-N
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Description

Ambroxan is a diterpenoid derived from sclareol that is responsible for the odour of ambergris (a solid, waxy, flammable substance produced in the digestive system of sperm whales). It is an organic heterotricyclic compound and a diterpenoid.
Ambroxan has been reported in Cistus creticus with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3aR,5aS,9aS,9bR)-3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O/c1-14(2)8-5-9-15(3)12(14)6-10-16(4)13(15)7-11-17-16/h12-13H,5-11H2,1-4H3/t12-,13+,15-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZUZOLGGMJZJO-LQKXBSAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC3(C2CCO3)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC[C@@]3([C@@H]2CCO3)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0047113
Record name (-)-Ambroxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid; Other Solid, White crystalline solid
Record name Naphtho[2,1-b]furan, dodecahydro-3a,6,6,9a-tetramethyl-, (3aR,5aS,9aS,9bR)-
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Record name 1,5,5,9-Tetramethyl-13-oxatricyclo(8.3.0.0(4.9))tridecane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1249/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Insoluble in water, soluble (in ethanol)
Record name 1,5,5,9-Tetramethyl-13-oxatricyclo(8.3.0.0(4.9))tridecane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1249/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

6790-58-5, 100679-85-4
Record name (-)-Ambrox
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Record name Ambroxide
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Record name Ambroxide, (+/-)-
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Record name Naphtho[2,1-b]furan, dodecahydro-3a,6,6,9a-tetramethyl-, (3aR,5aS,9aS,9bR)-
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Record name (-)-Ambroxide
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Record name [3aR-(3aα,5aβ,9aα,9bβ)]-dodecahydro-3a,6,6,9a-tetramethylnaphtho[2,1-b]furan
Source European Chemicals Agency (ECHA)
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Record name AMBROXIDE, (-)-
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name AMBROXIDE, (±)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

(-)-Ambroxide CAS number 6790-58-5

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to (-)-Ambroxide (CAS 6790-58-5)

Introduction

This compound, known commercially by names such as Ambroxan and Ambrofix, is a high-impact terpenoid that has become a cornerstone of modern perfumery and a valuable ingredient in the flavor industry.[1][2] Originally identified as one of the key olfactory components of ambergris—a rare and historically prized excretion from sperm whales—this compound is now produced almost exclusively through semi-synthetic or biotechnological methods.[1][3] Its discovery and subsequent synthesis, first achieved in 1950, marked a pivotal moment, providing a sustainable and ethically sound alternative to a resource dependent on an endangered species.[4]

This guide offers a comprehensive technical overview of this compound for researchers, scientists, and professionals in drug development. It moves beyond a simple data summary to explore the causality behind its synthesis, its analytical characterization, diverse applications, and critical safety profile, providing a holistic understanding of this influential molecule.

Physicochemical Characteristics

This compound is a crystalline solid at room temperature, possessing a unique and complex organoleptic profile described as ambery, woody, musky, and even slightly salty.[1][5] Its chemical structure and physical properties are fundamental to its performance, particularly its low volatility and high substantivity, which are critical for its role as a fragrance fixative.[2][6]

PropertyValueSource(s)
IUPAC Name (3aR,5aS,9aS,9bR)-3a,6,6,9a-Tetramethyldodecahydronaphtho[2,1-b]furan[1]
CAS Number 6790-58-5[7]
Molecular Formula C₁₆H₂₈O[1][7]
Molar Mass 236.39 g/mol [1][7]
Appearance White crystalline solid[7][8][9]
Melting Point 74 - 77 °C[1][7]
Boiling Point 272 - 274 °C; 120 °C @ 1.40 mmHg[1][7]
Density 0.939 g/cm³ at 25 °C[1][7][9]
Flash Point 161 °C[1][9]
Solubility Insoluble in water; Soluble in ethanol and common perfumery solvents.[1][6]
Optical Rotation [α]²⁰/D = -26 ± 2° (c=1 in CHCl₃)[7]

Synthesis and Manufacturing

The industrial production of this compound has evolved significantly, driven by the need for stereochemical purity and sustainability. The chiral nature of the molecule is critical to its desired scent profile, making enantioselective synthesis a primary focus.

The Cornerstone: Semi-Synthesis from Sclareol

The most established and commercially dominant route to this compound begins with sclareol, a diterpene alcohol extracted from the clary sage plant (Salvia sclarea).[1][3][10] This precursor is ideal because its existing labdane carbon skeleton and stereocenters closely mirror that of the target molecule, simplifying the synthesis and ensuring the correct optically pure product.[3][11]

The traditional synthesis is a three-stage process:

  • Oxidative Degradation: Sclareol's side chain is oxidized to form sclareolide, a lactone. This step effectively removes unnecessary carbons while forming a key intermediate.[1][10][11]

  • Reduction: The sclareolide lactone is then reduced to yield ambrodiol, a diol.[10][11]

  • Dehydration and Cyclization: Finally, ambrodiol undergoes acid-catalyzed dehydration, which induces cyclization to form the stable furan ring of this compound.[10][11]

Synthesis_from_Sclareol Sclareol Sclareol (from Clary Sage) Sclareolide Sclareolide (Lactone) Sclareol->Sclareolide 1. Oxidative Degradation Ambrodiol Ambrodiol (Diol) Sclareolide->Ambrodiol 2. Reduction Ambroxide This compound Ambrodiol->Ambroxide 3. Dehydration & Cyclization

Caption: Semi-synthetic pathway from Sclareol to this compound.

While effective, this route has disadvantages, including the use of potentially toxic reagents and the generation of waste.[12] This has prompted research into more environmentally friendly "one-pot" syntheses, which aim to combine these steps using catalysts like quaternary ammonium phosphomolybdate with hydrogen peroxide as a green oxidant.[12]

Alternative and Emerging Synthetic Routes

While sclareol is the primary precursor, other terpenoids have been explored as starting materials, including β-ionone, farnesene, and labdanolic acid.[3][13] However, these routes often result in racemic mixtures (e.g., Cetalox), which lack the specific olfactory character of the pure (-)-enantiomer and may require challenging chiral resolution steps.[11]

More recently, "white biotechnology" has emerged as a sustainable frontier.[2] This involves engineering microorganisms, such as yeast, to produce key intermediates like sclareol or ambradiol from simple sugars.[13] These biosynthetic pathways offer a renewable and potentially more carbon-efficient alternative to traditional chemical synthesis.[13][14]

Analytical Methodologies

Rigorous analytical control is essential to ensure the purity, identity, and concentration of this compound in research and commercial products. A multi-step approach is typically employed.

Purity Assessment and Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is the principal technique for analyzing this compound.

  • Causality: Its volatility and thermal stability make it perfectly suited for GC analysis. The chromatographic separation resolves this compound from impurities and isomers, while the mass spectrometer provides a unique fragmentation pattern (a "fingerprint") for definitive identification and quantification.

Step-by-Step GC-MS Protocol (General Workflow):

  • Sample Preparation: Dissolve a precise quantity of the crystalline material or formulated product in a suitable volatile solvent (e.g., ethanol, hexane) to a known concentration.

  • Injection: Inject a small volume (typically 1 µL) of the sample into the GC inlet, which is heated to ensure rapid vaporization.

  • Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column (e.g., a DB-5 or HP-5ms). The column's stationary phase separates compounds based on their boiling points and polarity.

  • Detection & Ionization (MS): As compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact).

  • Mass Analysis: The resulting charged fragments are separated by their mass-to-charge ratio, generating a mass spectrum.

  • Data Analysis: The retention time from the chromatogram and the mass spectrum are compared to a certified reference standard of this compound for unambiguous identification and purity calculation.

Structural Elucidation and Quantification
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the precise molecular structure and stereochemistry, ensuring the correct isomer has been synthesized.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For quantifying trace amounts of this compound or its metabolites in complex biological matrices like plasma, LC-MS/MS offers superior sensitivity and selectivity.[15]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Prep Dissolution in Solvent GC Gas Chromatography (GC) Separation Prep->GC MS Mass Spectrometry (MS) Detection & Identification GC->MS Analysis Compare Retention Time & Mass Spectrum to Standard MS->Analysis Result Purity & Identity Confirmed Analysis->Result

Caption: General analytical workflow for this compound identification.

Industrial and Research Applications

This compound's unique properties make it a versatile tool across several industries.

Fragrance Industry

This is the primary application domain. This compound serves two critical functions:

  • Signature Note: It imparts a radiant and persistent ambergris character, providing warmth, depth, and elegance to a wide range of fragrance families.[4][5] Its effect is highly diffusive, meaning it projects well and contributes to the fragrance's sillage (the trail it leaves).[2][5]

  • Fixative: Due to its high molecular weight and low volatility, it acts as an anchor for more volatile top and middle notes, increasing the overall longevity of a perfume on skin and fabric.[2][4][6] It has exceptional substantivity, lasting for over 400 hours on a smelling strip and withstanding multiple wash cycles on textiles.[5][6] Typical usage levels in fine fragrances range from 0.1% to over 5%.[4]

Flavor Industry

This compound is recognized as Generally Recognized as Safe (GRAS) by the FDA for use as a synthetic flavoring substance (FEMA No. 3471).[4] It is used in very low concentrations (typically < 0.01-30 ppm) to add woody, piney, and tea-like nuances to beverages and other food products.[1][4][5]

Pharmaceutical and Cosmetic Applications
  • Cosmetics: It is used as a skin conditioning agent in products like lotions and creams, valued for its ability to potentially improve skin texture.[7]

  • Pharmaceuticals: Some sources note its use in formulations for respiratory treatments due to potential mucolytic properties, which help in breaking down mucus.[7] This application area warrants further investigation by drug development professionals.

Safety, Handling, and Regulatory Profile

A thorough understanding of the safety and handling requirements is paramount for researchers and manufacturers.

Toxicological Summary

This compound exhibits low acute toxicity.[4] However, as with many fragrance materials, it can cause skin and eye irritation, and it is classified as a combustible liquid.[16]

Toxicological EndpointValue / ObservationSource(s)
Acute Oral Toxicity (LD₅₀, rat) > 2 g/kg[4]
Carcinogenicity / Mutagenicity No evidence of carcinogenicity or mutagenicity. Not listed by IARC, NTP, or OSHA as a carcinogen.[4][17]
Skin Sensitization Possible but rare; classified as a weak sensitizer.[4]
GHS Hazard Statements Harmful if swallowed; Causes skin and serious eye irritation; Combustible liquid.[16]

Note: While many reports state it does not meet GHS hazard criteria, some safety data sheets (SDS) provide warnings for irritation and combustibility, which should be heeded as a precautionary measure.[16][18]

Handling and Storage Protocol
  • Handling: Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[8][16] Ensure adequate ventilation to avoid inhaling dust or vapors.[16] Keep away from heat, sparks, and open flames.[16]

  • Storage: Store in tightly sealed, light-resistant containers in a cool, dry, and well-ventilated area, ideally between 2°C and 25°C.[19] Protect from strong oxidizing agents, as they are incompatible.[19]

Regulatory Status

This compound is well-established within the global regulatory landscape.

  • USA: Listed on the EPA TSCA inventory and affirmed as GRAS for flavor use by the FDA.[4][8]

  • Europe: Registered under EU REACH and complies with guidelines from the Scientific Committee on Consumer Safety (SCCS).[4]

  • Fragrance Industry: Its use is regulated by the International Fragrance Association (IFRA) to ensure safe concentration levels in consumer products.[19]

Conclusion

This compound (CAS 6790-58-5) represents a triumph of chemical synthesis and biotechnology, successfully replacing a rare natural product with a consistent, high-purity, and ethically produced molecule. Its value is rooted in its unique olfactory profile and its exceptional performance as a fragrance fixative. For scientists and researchers, its well-defined synthesis from sclareol provides a classic case study in industrial organic chemistry, while emerging biosynthetic routes offer exciting opportunities for sustainable manufacturing. With a well-understood safety profile and broad regulatory acceptance, this compound is poised to remain an indispensable ingredient in the fragrance, flavor, and cosmetic industries for the foreseeable future.

References

  • CN105418566A - Synthesis method for ambroxide - Google Patents. Google Patents.
  • Ambroxide - Grokipedia . Grokipedia. Available at: [Link]

  • LC-MS/MS-Based Determination of Ambroxol in Human Plasma and Cerebrospinal Fluid: Validation and Applicability in a Phase II Study on GBA-Associated Parkinson's Disease Patients - PMC - PubMed Central . National Center for Biotechnology Information. Available at: [Link]

  • Ambrox Super® (CAS 6790-58-5) – Premium Synthetic Ambergris Ingredient for Perfumery . Perfumer's Apprentice. Available at: [Link]

  • Ambrafuran (AmbroxTM) Synthesis from Natural Plant Product Precursors - MDPI . MDPI (Multidisciplinary Digital Publishing Institute). Available at: [Link]

  • Ambroxide - Wikipedia . Wikipedia. Available at: [Link]

  • ambroxan, 6790-58-5 - The Good Scents Company . The Good Scents Company. Available at: [Link]

  • (PDF) One-pot synthesis of (−)-Ambrox - ResearchGate . ResearchGate. Available at: [Link]

  • The Synthesis of (-)-Ambrox® Starting from Labdanolic Acid - ResearchGate . ResearchGate. Available at: [Link]

  • This compound | C16H28O | CID 10857465 - PubChem - NIH . National Center for Biotechnology Information. Available at: [Link]

  • Ambrofix - Material Safety Data Sheet (MSDS) . Triveni Chemicals. Available at: [Link]

  • Famous molecules in perfumery - Ambroxan - YouTube . YouTube. Available at: [Link]

  • (PDF) A Concise Synthesis of (−)‐Ambrox - ResearchGate . ResearchGate. Available at: [Link]

  • Ambroxan® (CAS N° 6790-58-5) - ScenTree . ScenTree. Available at: [Link]

Sources

A Technical Guide to the Natural Sources of (-)-Ambroxide Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

(-)-Ambroxide, a highly valued sesquiterpenoid, is a cornerstone of the fragrance industry, prized for its unique ambergris odor and fixative properties. Historically sourced from the exceptionally rare and ethically contentious ambergris, the industry has pivoted towards sustainable and reliable production methods. This technical guide provides an in-depth exploration of the primary natural precursors to this compound: sclareol, derived from the plant Salvia sclarea (clary sage), and ambrein, the principal constituent of ambergris. We will dissect the biosynthesis of these precursors, detail their extraction and purification methodologies, and elucidate the chemical and biotechnological pathways for their conversion to this compound. This guide is intended for researchers, chemists, and professionals in the fields of natural product chemistry, biotechnology, and fragrance development, offering a comprehensive understanding of the science and technology underpinning the production of this vital fragrance ingredient.

Introduction: The Quest for a Sustainable Ambergris Note

The allure of ambergris, a metabolic product of the sperm whale (Physeter macrocephalus), has captivated perfumers for centuries. Its complex, warm, and animalic scent profile is largely attributed to this compound, a product of the oxidative degradation of ambrein.[1][2] However, the scarcity of ambergris and the protection of sperm whales under international conservation laws have rendered its use untenable and illegal in many regions.[3][4] This has driven the scientific community to identify and develop sustainable and ethically sound sources of this compound.

The most successful and widely adopted alternative is the semi-synthesis of this compound from sclareol, a diterpene alcohol readily available from cultivated clary sage (Salvia sclarea).[5][6][7] More recently, advancements in synthetic biology have enabled the microbial biosynthesis of both sclareol and ambrein, offering a promising avenue for large-scale, sustainable production.[1][2][8] This guide will delve into the technical details of these natural precursor pathways.

Sclareol from Salvia sclarea: The Workhorse of the Industry

Salvia sclarea, commonly known as clary sage, is a biennial or perennial herb extensively cultivated for its essential oil and, more importantly, for its high concentration of sclareol.[6] Sclareol itself has a faint, sweet, balsamic aroma but its true value lies in its chemical structure, which is an ideal starting point for the synthesis of this compound.[7][9]

Biosynthesis of Sclareol in Salvia sclarea

Sclareol is synthesized in the glandular trichomes of the clary sage plant, with the highest concentrations found in the floral calyces.[6][10] The biosynthesis is a two-step enzymatic process that begins with the ubiquitous isoprenoid precursor, geranylgeranyl diphosphate (GGPP).[6][11]

  • Cyclization of GGPP: The first step is catalyzed by a class II diterpene synthase, labda-13-en-8-ol diphosphate synthase (SsLPPS) . This enzyme facilitates the protonation-initiated cyclization of the linear GGPP molecule to form a bicyclic intermediate, labda-13-en-8-ol diphosphate (LPP).[5][11]

  • Conversion to Sclareol: The second step is carried out by a class I diterpene synthase, sclareol synthase (SsSS) . This enzyme removes the diphosphate group from LPP and introduces a hydroxyl group at C-13, yielding the final sclareol molecule.[5][8][11]

This enzymatic pathway is localized within the plastids of the gland cells and primarily utilizes the methylerythritol-phosphate (MEP) pathway for the supply of isopentenyl diphosphate (IPP) precursors.[5][12]

Diagram: Biosynthetic Pathway of Sclareol

sclareol_biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) LPP Labda-13-en-8-ol Diphosphate (LPP) GGPP->LPP SsLPPS (Class II diTPS) Sclareol Sclareol LPP->Sclareol SsSS (Class I diTPS) ambroxide_synthesis Sclareol Sclareol Sclareolide Sclareolide Sclareol->Sclareolide Oxidation (e.g., KMnO₄, CrO₃) Ambradiol Ambradiol Sclareolide->Ambradiol Reduction (e.g., LiAlH₄, NaBH₄) Ambroxide This compound Ambradiol->Ambroxide Dehydration/ Cyclization (Acid catalyst)

Caption: Key steps in the conversion of sclareol to this compound.

Experimental Protocol: Two-Step Synthesis of this compound from Sclareol

Objective: To synthesize this compound from sclareol via sclareolide and ambradiol intermediates.

Step 1: Oxidative Degradation of Sclareol to Sclareolide

  • Reagents: Sclareol, potassium permanganate (KMnO₄), acetone, water.

  • Procedure: Dissolve sclareol in acetone and cool the solution in an ice bath. Slowly add a solution of KMnO₄ in water while maintaining the temperature below 10°C. After the reaction is complete, quench with sodium bisulfite, filter the manganese dioxide, and extract the sclareolide with a suitable solvent. Purify by recrystallization.

Step 2: Reduction of Sclareolide to Ambradiol and Cyclization to this compound

  • Reagents: Sclareolide, lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), anhydrous ether or tetrahydrofuran (THF), p-toluenesulfonic acid (catalyst).

  • Procedure: In an inert atmosphere, slowly add a solution of sclareolide in anhydrous ether to a suspension of LiAlH₄ in ether. Reflux the mixture, then cool and quench carefully with water and a sodium hydroxide solution. Filter the aluminum salts and concentrate the filtrate to obtain crude ambradiol. Dissolve the crude ambradiol in a non-polar solvent like toluene and add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to effect dehydration and cyclization to this compound. Purify the product by column chromatography or recrystallization.

Note: One-pot synthesis methods have also been developed to improve efficiency and reduce waste. [13]

Ambrein from Ambergris: The Original Precursor

Ambergris is a waxy, solid substance formed in the digestive system of sperm whales, likely as a response to irritation from the sharp beaks of squid, their primary food source. [1]Freshly expelled ambergris has a fecal odor, but upon prolonged exposure to sunlight, air, and saltwater, it undergoes a complex process of photooxidation and degradation, developing its characteristic sweet, earthy, and marine aroma. [14][15]

Chemical Composition and Ambrein Degradation

The primary constituent of ambergris is the triterpene alcohol, ambrein (up to 97% of the dichloromethane-soluble material). [2][14]Ambrein itself is odorless but serves as the precursor to a variety of fragrant compounds, including this compound. [1][14] The transformation of ambrein to this compound is a non-enzymatic, photooxidative process. [14][15]The mechanism is thought to involve the reaction of ambrein with singlet oxygen (¹O₂), generated by the interaction of sunlight with photosensitizers in the marine environment. This leads to the cleavage of the ambrein side chain and the formation of various volatile and aromatic compounds, with this compound being a key product. [15]

Diagram: Degradation of Ambrein to this compound

ambrein_degradation Ambrein Ambrein Oxidized_Intermediates Oxidized Intermediates Ambrein->Oxidized_Intermediates Photooxidation (Sunlight, Air, Saltwater) Ambroxide This compound Oxidized_Intermediates->Ambroxide Other_Volatiles Other Volatile Fragrance Compounds Oxidized_Intermediates->Other_Volatiles

Caption: Simplified pathway of ambrein degradation.

Extraction and Ethical Considerations

The extraction of ambrein from ambergris typically involves maceration in a solvent such as ethanol for an extended period (over six months) to create a tincture. [14]However, the use of ambergris is fraught with ethical and legal challenges. Sperm whales are a protected species, and international agreements like CITES restrict the trade of whale products. [3]While some argue that collecting beached ambergris does not harm the animals, the difficulty in proving its origin has led to widespread bans on its use in many countries. [3][16][17]These factors have been the primary driver for the development of sclareol-based and biotechnological alternatives.

The Future: Microbial Biosynthesis of Precursors

Recent breakthroughs in synthetic biology have enabled the production of both sclareol and ambrein in engineered microorganisms, such as Escherichia coli and Saccharomyces cerevisiae. [1][2][8]By introducing the relevant biosynthetic genes (e.g., SsLPPS and SsSS for sclareol; squalene and ambrein synthases for ambrein) into these microbial hosts, it is possible to produce these precursors from simple feedstocks like glucose in a controlled and scalable fermentation process. [1][2]This approach offers a highly sustainable and ethical alternative to both wild harvesting and traditional agriculture, with the potential to meet the growing global demand for this compound. [8]

Quality Control and Analytical Techniques

Ensuring the purity and identity of this compound precursors and the final product is critical. A combination of chromatographic and spectroscopic techniques is employed for this purpose.

Table 2: Analytical Methods for Quality Control

TechniqueApplicationKey Parameters
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and quantification of volatile and semi-volatile compounds (sclareol, this compound, and other fragrance components).Column: HP-5MS or equivalent. Carrier gas: Helium. Detection: Mass spectrometry for structural elucidation and quantification.
High-Performance Liquid Chromatography (HPLC) Quantification of non-volatile compounds and monitoring reaction progress.Column: C18 reverse-phase. Mobile phase: Acetonitrile/water or methanol/water gradients. Detection: UV or evaporative light scattering detector (ELSD).
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of precursors, intermediates, and the final product.¹H and ¹³C NMR for determining the chemical structure and stereochemistry.
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups and confirmation of chemical transformations.Analysis of characteristic vibrational frequencies (e.g., O-H, C=O, C-O-C).

Conclusion

The journey from the shores where ambergris was once found to the modern laboratory has been one of scientific innovation and a growing commitment to sustainability. While ambrein from ambergris remains the original natural precursor to the coveted this compound, its use is now largely symbolic due to ethical and legal constraints. Sclareol, extracted from the readily cultivated Salvia sclarea, has emerged as the dominant and industrially vital precursor, with well-established extraction and semi-synthetic methodologies. Looking ahead, the field is rapidly advancing towards microbial biosynthesis, which promises a future of scalable, cost-effective, and environmentally benign production of these key fragrance precursors. This technical guide has provided a comprehensive overview of the natural sources of this compound precursors, from their biological origins to their chemical transformations, equipping researchers and industry professionals with the foundational knowledge to navigate this dynamic and evolving field.

References

  • Z. T. F. Press, "Μicropropagation and cultivation of Salvia sclarea for essential oil and sclareol production in northern Greece," ResearchGate, [Online]. Available: [Link].

  • "Molecular docking analysis of Salvia sclarea flower extracts evaluated for protein target affinity based on different extraction methods," [No source provided].
  • "A practical synthesis of Ambrox (R) from sclareol using no metallic oxidant," ResearchGate, [Online]. Available: [Link].

  • A. Caniard et al., "Discovery and functional characterization of two diterpene synthases for sclareol biosynthesis in Salvia sclarea (L.) and their relevance for perfume manufacture," BMC Plant Biology, vol. 12, no. 1, p. 119, 2012. [Online]. Available: [Link].

  • "Process for producing L-Ambrox," Google P
  • "Sclareol biosynthesis in clary sage and its regulation," ResearchGate, [Online]. Available: [Link].

  • "Sclareol contents of mature clary sage inflorescence organs. (A) Fully... | Download Scientific Diagram," ResearchGate, [Online]. Available: [Link].

  • J. Wang et al., "The bioactivities of sclareol: A mini review," Frontiers in Pharmacology, vol. 13, p. 979721, 2022. [Online]. Available: [Link].

  • "Clary sage (Salvia sclarea) essential oil - a warm and hypnotic herbal | Scentcillo," Scentcillo, 12-May-2015. [Online]. Available: [Link].

  • N. He, L. Ye, and H. Yu, "Efforts toward Ambergris Biosynthesis," ACS Synthetic Biology, vol. 13, no. 1, pp. 1-12, 2024. [Online]. Available: [Link].

  • N. He, L. Ye, and H. Yu, "Efforts toward Ambergris Biosynthesis," bioRxiv, 2023. [Online]. Available: [Link].

  • "Toward a Biosynthetic Route to Sclareol and Amber Odorants," ResearchGate, [Online]. Available: [Link].

  • "Proposed biosynthetic pathway of sclareol and related diterpenes in... | Download Scientific Diagram," ResearchGate, [Online]. Available: [Link].

  • "Analysis of ambergris tincture," ResearchGate, [Online]. Available: [Link].

  • S. Shi et al., "Engineering Sclareol Production on the Leaf Surface of Nicotiana tabacum," Journal of Agricultural and Food Chemistry, vol. 72, no. 24, pp. 10455-10463, 2024. [Online]. Available: [Link].

  • "PROCESS FOR THE PREPARATION OF SCLAREOL," Google P
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  • "Supercritical Fluid Extraction of Essential Oil and Sclareol from a Clary Sage Concrete," MDPI, 05-May-2023. [Online]. Available: [Link].

  • "Characterization of the Essential Oil Components of Adapted Salvia sclarea L. (Clary sage) Plant Under Egyptian Environmental Conditions," Taylor & Francis Online, [Online]. Available: [Link].

  • "Simultaneous Determination of Linalool, Ambrox, and Sclareolide in Clary Sage Oil by GC-MS," ResearchGate, [Online]. Available: [Link].

  • "Why is Ambergris Illegal? Laws, Regulations, and History," Smart.DHgate, 17-Oct-2025. [Online]. Available: [Link].

  • Y. Hu et al., "GC-MS/MS method for determination and pharmacokinetics of sclareol in rat plasma after intravenous administration," Journal of Chromatography B, vol. 1174, p. 122703, 2021. [Online]. Available: [Link].

  • T. Oritani and M. Matsui, "Chemical Studies on Ambergris," Agricultural and Biological Chemistry, vol. 30, no. 7, pp. 659-662, 1966. [Online]. Available: [Link].

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  • E. Fetman, "Computational Study of the Degradation of Ambrein from Ambergris," CUNY Academic Works, 2024. [Online]. Available: [Link].

  • J. Chalvin et al., "Sclareol and linalyl acetate are produced by glandular trichomes through the MEP pathway," Horticulture Research, vol. 8, no. 1, p. 227, 2021. [Online]. Available: [Link].

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Sources

Sclareol to (-)-Ambroxide: Advanced Synthesis & Biotransformation Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(-)-Ambroxide (CAS: 6790-58-5), commercially known as Ambrox® or Ambroxan, represents the olfactory core of ambergris.[1] While historically harvested from sperm whales, modern industrial production relies almost exclusively on the semi-synthesis of (-)-Sclareol , a labdane diterpene extracted from Clary Sage (Salvia sclarea).[1]

This technical guide delineates the two dominant paradigms in current drug and fragrance development: the Biocatalytic Route (Green Chemistry standard) and the Advanced Chemical Route (Industrial scalability standard). We focus on the critical C13-C14 oxidative cleavage and the stereoselective cyclization required to yield the odor-active (-)-isomer.

Molecular Architecture & Stereochemistry

The synthesis of this compound is a study in chirality conservation. Sclareol is an ideal precursor because it possesses the exact enantiomeric configuration at the C5, C8, and C10 positions required for this compound.

  • Precursor: (-)-Sclareol (

    
    )
    
  • Target: this compound (

    
    )
    
  • Critical Transformation: The removal of the four-carbon side chain at C13 and the formation of the tetrahydropyran ring.

Pathway Logic Visualization

The following diagram illustrates the convergence of chemical and biological pathways toward the key intermediate, Ambradiol, and finally Ambroxide.

MainPathway Sclareol (-)-Sclareol (C20 Diterpene) Sclareolide (+)-Sclareolide (C16 Lactone) Sclareol->Sclareolide Chemical Oxidation (O3 or H2O2) Sclareol->Sclareolide Biotransformation (Filobasidium magnum) Ambradiol Ambradiol (Diol Intermediate) Sclareol->Ambradiol Biotransformation (Hyphozyma roseonigra) Sclareolide->Ambradiol Reduction (LiAlH4 or Mn-Catalyst) Ambroxide This compound (Target) Ambradiol->Ambroxide Acid-Catalyzed Cyclization

Figure 1: The dual-pathway convergence. Note that biocatalysis can bypass the lactone stage (Sclareolide) to produce the diol (Ambradiol) directly.

The Oxidative Cleavage: Chemical vs. Biological

The degradation of the C13-C14 bond is the rate-limiting step.

A. The Chemical Standard: Ozonolysis & Green Oxidation

Historically, chromic acid (


) and permanganate (

) were used, but these generate toxic heavy metal waste.
  • Current Industrial Standard: Ozonolysis . Sclareol is treated with ozone (

    
    ) in acetic acid followed by reductive workup. This yields (+)-Sclareolide with high stereochemical retention.
    
  • Emerging Green Chemical:

    
     Oxidation .[2] Recent protocols utilize hydrogen peroxide with polyoxometalate catalysts (e.g., phosphomolybdates) to cleave the side chain. While "greener," yields often hover around 20-40% in one-pot setups, lower than ozonolysis.
    
B. The Biocatalytic Standard: Fermentation

Biotransformation is the preferred method for "Natural" labeling and environmental compliance.

  • Microorganism: Hyphozyma roseonigra (ATCC 20624) is the industry workhorse.

  • Mechanism: The fungus performs a specific oxidative degradation of the diterpene side chain. Unlike chemical oxidation which goes through the lactone (Sclareolide), H. roseonigra can hydrolyze Sclareol directly to the diol Ambradiol (8

    
    ,12-dihydroxy-13,14,15,16-tetranorlabdane).
    
  • Advantage: Bypasses the need for a separate reduction step (Sclareolide

    
     Ambradiol).[3]
    

Detailed Experimental Protocols

Protocol A: Biocatalytic Production of Ambradiol

Target: Sustainable production of the diol intermediate from Sclareol.

Reagents & Strain:

  • Hyphozyma roseonigra (ATCC 20624)[4]

  • Substrate: (-)-Sclareol (purity >95%)

  • Medium: Malt extract, Yeast extract, Glucose (MYG)

  • Co-solvent: Tween 80 (to solubilize hydrophobic Sclareol)

Workflow:

  • Inoculum Prep: Cultivate H. roseonigra in MYG medium at 28°C, 200 rpm for 48 hours.

  • Biotransformation: In a bioreactor, add the mature culture to fresh medium containing 0.1% Tween 80.

  • Substrate Feeding: Add Sclareol (dissolved in ethanol) to a final concentration of 10 g/L. Note: Pulse feeding prevents substrate inhibition.

  • Incubation: Maintain at 28°C, pH 6.0, with high aeration (1 vvm) for 72–96 hours.

  • Extraction: Centrifuge broth. Extract supernatant with Ethyl Acetate (3x).

  • Purification: Evaporate solvent. Recrystallize crude solid from hexane/acetone to yield Ambradiol (Yield: ~75-85%).

Protocol B: Chemical Cyclization (Ambradiol Ambroxide)

Target: Stereoselective ring closure.

Reagents:

  • Substrate: Ambradiol (from Protocol A or chemical reduction of Sclareolide)[5]

  • Catalyst: Amberlyst 15 (Heterogeneous acid catalyst) or p-Toluenesulfonic acid (p-TsOH). Recommendation: Amberlyst 15 allows for easier filtration and cleaner workup.

  • Solvent: Toluene or Dichloromethane (DCM).

Step-by-Step:

  • Dissolution: Dissolve 10g of Ambradiol in 100mL of Toluene in a round-bottom flask equipped with a Dean-Stark trap (to remove water).

  • Catalysis: Add 0.5g of Amberlyst 15 resin.

  • Reflux: Heat to reflux (110°C) for 2–4 hours. Monitor via TLC (Hexane:EtOAc 9:1) or GC-MS. The disappearance of the diol peak indicates completion.

  • Workup: Cool to room temperature. Filter off the Amberlyst 15 beads (can be regenerated).

  • Washing: Wash the filtrate with saturated

    
     (to neutralize any trace acidity) and brine.
    
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
  • Crystallization: Recrystallize from cold hexane to obtain This compound as white needles.

Mechanism of Cyclization

The acid-catalyzed dehydration of Ambradiol is a stereochemically sensitive process. The hydroxyl group at C12 is protonated, creating a leaving group (


). The C8-hydroxyl oxygen then attacks the C12 carbocation (or displaces the water) to close the tetrahydropyran ring.

Key Insight: The thermodynamic stability favors the this compound stereoisomer, but harsh conditions can lead to iso-Ambrox (thermodynamically stable but odorless) or olefinic byproducts.

Cyclization Ambradiol Ambradiol (Diol) Protonation Protonation (H+ Catalyst) Ambradiol->Protonation Carbocation Transition State (Loss of H2O) Protonation->Carbocation RingClose Nucleophilic Attack (C8-OH -> C12) Carbocation->RingClose Ambroxide This compound (Product) RingClose->Ambroxide

Figure 2: Mechanism of acid-catalyzed dehydration/cyclization.

Yield & Efficiency Comparison

The following table contrasts the modern routes available to researchers.

ParameterChemical Route (Ozonolysis)Biocatalytic Route (H. roseonigra)Green Chemical (

)
Intermediate SclareolideAmbradiolSclareolide
Step Count 3 (Oxidation

Reduction

Cyclization)
2 (Biotransformation

Cyclization)
3
Overall Yield 55 - 65%70 - 80%20 - 40%
Reaction Time Fast (Hours)Slow (3-5 Days)Moderate (24 Hours)
Environmental High (

generation, reducing agents)
Low (Aqueous media, renewable)Moderate (Catalyst recovery)
Scalability High (Continuous flow possible)Medium (Batch fermentation)Low (Currently R&D)

References

  • Symrise AG. (2021). Method for producing sclareolide using ozone.[6] US Patent 20210300885A1. Link

  • Kou, M., et al. (2023). Construction of an Artificial Microbial Consortium for Green Production of (−)-Ambroxide. ACS Sustainable Chemistry & Engineering. Link

  • Fang, Y., et al. (2022). Efficient Biotransformation of Sclareol to Sclareolide by Filobasidium magnum JD1025.[7][8] Frontiers in Bioengineering and Biotechnology. Link

  • Schaub, T., et al. (2021).[5] Manganese-Catalyzed Hydrogenation of Sclareolide to Ambradiol.[5][9] ChemistryViews. Link

  • Cui, J., et al. (2016). One-pot synthesis of (−)-Ambrox starting from (−)-sclareol.[1][10] Scientific Reports. Link

Sources

Methodological & Application

Application Notes and Protocols for the Use of (-)-Ambroxide as an Analytical Standard

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Significance of (-)-Ambroxide

This compound, a synthetically produced tricyclic terpenoid ether, is a cornerstone of the fragrance and flavor industries.[1] It is prized for its characteristic ambergris-like scent—a complex profile of woody, musky, and subtly sweet notes—and its exceptional stability and fixative properties, which prolong the longevity of a fragrance.[2][3] Beyond its olfactory contributions, this compound also sees application in the pharmaceutical sector as a mucolytic agent and in cosmetics as a skin-conditioning agent.[4][5]

Given its prevalence and the stringent quality control required in these industries, the availability and correct utilization of a high-purity this compound analytical standard are paramount. This document provides a comprehensive guide for researchers, scientists, and quality control professionals on the effective use of this compound as a reference standard for qualitative and quantitative analyses. The protocols herein are designed to be robust and self-validating, grounded in established analytical principles.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an analytical standard is fundamental to method development, ensuring appropriate solvent selection, storage, and handling.

PropertyValueSource(s)
Molecular Formula C₁₆H₂₈O[4][6]
Molecular Weight 236.39 g/mol [4][7]
Appearance White to off-white crystalline solid or powder[4][8]
Melting Point 74 - 77 °C[4]
Boiling Point 272 - 274 °C[4]
Solubility Insoluble in water; soluble in ethanol and other organic solvents.[1][6][1][6]
Optical Rotation [α]20/D ≈ -26° to -29° (c=1 in toluene or chloroform)[2][4]
Purity (by GC) ≥99%[8][9]

Handling and Storage of the Analytical Standard

The integrity of an analytical standard is critical for accurate and reproducible results. Proper handling and storage are therefore non-negotiable.

  • Storage: this compound should be stored in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[8] For long-term stability, storage at -20°C is recommended for the solid powder, which can be stable for up to 3 years.[10]

  • Solution Stability: Stock solutions of this compound in a suitable solvent should be stored at -20°C for up to one month or at -80°C for up to six months to minimize degradation.[10]

  • Safety Precautions: While generally considered non-hazardous, standard laboratory safety protocols should be followed.[7][8] This includes wearing protective gloves, eye protection, and a lab coat.[8] Avoid inhalation of dust and ensure work is conducted in a well-ventilated fume hood.

Protocol 1: Quantitative Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is the most common and effective technique for the analysis of volatile and semi-volatile compounds like this compound. Coupling it with a mass spectrometer allows for both quantification and confident identification.

Rationale for Method Selection

The high volatility and thermal stability of this compound make it an ideal candidate for GC analysis. The use of a mass spectrometer as a detector provides high selectivity and sensitivity, allowing for accurate quantification even in complex matrices. Furthermore, the fragmentation pattern obtained from electron ionization (EI) serves as a chemical fingerprint for unambiguous identification.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Quantification Standard_Prep Prepare Stock & Working Standards GC_Injection Inject into GC-MS Standard_Prep->GC_Injection Sample_Prep Prepare Sample Solution GC_injection GC_injection Sample_Prep->GC_injection Data_Acquisition Acquire Data (Scan or SIM mode) GC_Injection->Data_Acquisition Calibration_Curve Generate Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify this compound in Sample Data_Acquisition->Quantification Confirmation Confirm Identity (Mass Spectrum) Data_Acquisition->Confirmation Calibration_Curve->Quantification

Caption: Workflow for the quantitative analysis of this compound by GC-MS.

Step-by-Step Protocol
  • Preparation of Standard Solutions:

    • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound analytical standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent such as ethanol or hexane.

    • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation:

    • For fragrance oils or hydroalcoholic solutions, accurately weigh a known amount of the sample and dilute with the chosen solvent to bring the expected concentration of this compound within the calibration range.

    • Ensure the final sample solution is clear and free of particulates. If necessary, centrifuge or filter through a 0.45 µm syringe filter.

  • GC-MS Instrumental Parameters:

    • The following parameters can be used as a starting point and should be optimized for your specific instrument and application.

ParameterRecommended Setting 1Recommended Setting 2
GC Column HP-5MS (30 m x 0.25 mm, 0.25 µm)PEG-20M (60 m x 0.25 mm)
Carrier Gas HeliumNitrogen
Flow Rate 1.0 mL/min (constant flow)-
Injection Volume 1 µL1 µL
Injector Temperature 250 °C-
Split Ratio 50:1 (can be adjusted based on concentration)-
Oven Program 60 °C (hold 5 min), ramp at 4 °C/min to 280 °C70 °C, ramp at 3 °C/min to 220 °C
MS Transfer Line Temp 280 °C-
Ion Source Temperature 230 °C-
Ionization Mode Electron Ionization (EI) at 70 eV-
Acquisition Mode Scan (m/z 40-400) or Selected Ion Monitoring (SIM)-
  • Data Analysis:

    • Identification: The identity of this compound in the sample is confirmed by comparing its retention time and mass spectrum with that of the analytical standard.

    • Quantification: Generate a calibration curve by plotting the peak area of this compound against the concentration of the working standards. The concentration of this compound in the sample can then be determined from this curve using linear regression.

Protocol 2: Proposed Method for Quantitative Analysis of this compound by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Rationale for Method Development

Reverse-phase HPLC is a versatile technique suitable for a wide range of organic molecules. While this compound does not have a strong UV absorbance, it can be detected at low wavelengths. This method avoids the high temperatures of GC, which could be beneficial if dealing with thermally labile sample matrices.

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing & Quantification Standard_Prep Prepare Stock & Working Standards HPLC_Injection Inject into HPLC System Standard_Prep->HPLC_Injection Sample_Prep Prepare Sample Solution Sample_Prep->HPLC_Injection Data_Acquisition Acquire Chromatogram at λmax HPLC_Injection->Data_Acquisition Calibration_Curve Generate Calibration Curve Data_Acquisition->Calibration_Curve Quantification Quantify this compound in Sample Calibration_Curve->Quantification

Caption: Workflow for the quantitative analysis of this compound by HPLC-UV.

Step-by-Step Protocol
  • Preparation of Standard Solutions:

    • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound analytical standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Working Standard Solutions: Prepare a series of working standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Sample Preparation:

    • Accurately weigh a known amount of the sample and dilute with the mobile phase to bring the expected concentration of this compound within the calibration range.

    • Filter the final solution through a 0.45 µm syringe filter to remove any particulates before injection.

  • Proposed HPLC-UV Instrumental Parameters:

    • These parameters are a starting point and require optimization and validation.

ParameterProposed Setting
HPLC Column C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Acetonitrile:Water (e.g., 80:20 v/v). Adjust ratio as needed for optimal retention.
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Column Temperature 30 °C
UV Detection Wavelength Scan for optimal wavelength (likely in the range of 200-220 nm)
  • Data Analysis:

    • Identification: The identity of this compound is tentatively assigned by comparing the retention time of the peak in the sample chromatogram to that of the analytical standard.

    • Quantification: Generate a calibration curve by plotting the peak area versus the concentration of the working standards. Determine the concentration of this compound in the sample from this curve.

Method Validation According to ICH Guidelines

Any analytical method developed for quality control purposes must be validated to ensure it is fit for its intended purpose.[7][11] Key validation parameters to assess include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by the absence of interfering peaks at the retention time of this compound in a blank and placebo sample.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is assessed by analyzing a series of standards over a defined range. A correlation coefficient (r²) of ≥ 0.999 is typically desired.

  • Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies, where a known amount of the standard is spiked into a sample matrix.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability (intra-day), intermediate precision (inter-day, different analysts/equipment), and reproducibility (between laboratories).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Qualitative Identification and Structural Confirmation

In addition to chromatographic techniques, spectroscopic methods are invaluable for the unambiguous identification of this compound.

Mass Spectrometry (MS)

The mass spectrum of this compound obtained via GC-MS with electron ionization will show a characteristic fragmentation pattern. The molecular ion (M⁺) peak should be observed at m/z 236. Key fragment ions can be used to confirm the structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.

¹H and ¹³C NMR Data for this compound in CDCl₃:

¹H NMR (300 MHz, CDCl₃) δ (ppm)¹³C NMR (75 MHz, CDCl₃) δ (ppm)
0.81-0.89 (m, 9H)15.0 (C-20)
1.08 (s, 3H)18.4 (C-2)
1.94 (d, J=11.1 Hz, 1H)20.6 (C-6)
3.82 (q, J=8.0 Hz, 1H)21.1 (C-19)
3.91 (q, J=6.8 Hz, 1H)22.6 (C-17)
22.6 (C-11)
33.0 (C-4)
33.5 (C-18)
36.2 (C-10)
39.8 (C-1)
42.9 (C-7)
57.4 (C-5)
60.1 (C-9)
65.2 (C-12)
79.9 (C-8)
87.1 (C-13)

Source for NMR data:[12]

The observed chemical shifts and coupling constants should match those of the reference standard for positive identification.

Conclusion

The protocols and data presented in this guide provide a robust framework for the use of this compound as an analytical standard. Adherence to these methodologies, coupled with proper method validation, will ensure the generation of accurate and reliable data for quality control and research applications in the fragrance, flavor, and pharmaceutical industries. The causality behind the choice of chromatographic conditions and the importance of spectroscopic confirmation underscore a scientifically sound approach to the analysis of this important compound.

References

  • Ambroxide - Grokipedia. (n.d.).
  • Ambroxide CAS#: 6790-58-5 - ChemicalBook. (n.d.).
  • Ambroxide Manufacturer and Suppliers - Scimplify. (n.d.).
  • This compound - Chem-Impex. (n.d.).
  • What is the Role of Ambroxide Powder in the Perfume Industry? - Angelbio. (2025, March 25).
  • Ambroxide | Natural Product - MedchemExpress.com. (n.d.).
  • Ambroxide - the NIST WebBook. (n.d.). Retrieved January 31, 2026, from [Link]

  • Ambroxide - Wikipedia. (n.d.). Retrieved January 31, 2026, from [Link]

  • This compound | C16H28O | CID 10857465 - PubChem. (n.d.). Retrieved January 31, 2026, from [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (2023, November 30). Retrieved January 31, 2026, from [Link]

  • ambroxan, 6790-58-5 - The Good Scents Company. (n.d.). Retrieved January 31, 2026, from [Link]

  • Simultaneous Determination of Linalool, Ambrox, and Sclareolide in Clary Sage Oil by GC-MS - ResearchGate. (2025, June 28). Retrieved January 31, 2026, from [Link]

  • Validation of Analytical Procedures Q2(R2) - ICH. (2023, November 30). Retrieved January 31, 2026, from [Link]

  • (PDF) One-pot synthesis of (−)-Ambrox - ResearchGate. (2025, August 6). Retrieved January 31, 2026, from [Link]

Sources

Application Note: High-Precision GC-MS Quantification & Profiling of (-)-Ambroxide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This protocol details a validated Gas Chromatography-Mass Spectrometry (GC-MS) methodology for the identification and quantification of (-)-Ambroxide (CAS 6790-58-5), a critical diterpenoid fragrance ingredient and key marker of ambergris. The method utilizes a non-polar 5%-phenyl-methylpolysiloxane stationary phase (HP-5MS) to achieve optimal separation from structurally related impurities such as sclareol, sclareolide, and ambradiol. Key performance indicators include a Linear Retention Index (LRI) of 1749 and diagnostic mass spectral ions at m/z 236 (


)  and 221 (

)
. This guide is designed for QC laboratories and R&D facilities requiring high specificity and reproducibility.

Introduction

This compound (also known as Ambrox, Ambroxan, or Ambrafuran) is a tetranorlabdane oxide valued for its fixative properties and "marine/amber" olfactory profile. It is industrially synthesized via the oxidative degradation of (-)-sclareol , a process that can yield complex by-product mixtures.

Analytical Challenges
  • Stereochemical Purity: Differentiating the active (-)-isomer from racemic mixtures or diastereomers formed during synthesis.

  • Volatility & Carryover: Ambroxide is semi-volatile and lipophilic, prone to adsorption in active sites of the GC inlet.

  • Matrix Complexity: Natural ambergris or crude reaction mixtures often contain high-molecular-weight esters and fatty acids (e.g., ambrein), requiring robust thermal gradients.

Experimental Design & Rationale

Column Selection

A low-polarity 5% phenyl / 95% dimethylpolysiloxane phase (e.g., Agilent HP-5MS UI or Restek Rtx-5MS) is selected.

  • Rationale: This phase separates terpenes primarily by boiling point and secondarily by dipole moment. It offers excellent resolution between Ambroxide (tricyclic ether) and its lactone precursor, Sclareolide.

Internal Standard (IS)

n-Tetradecane (


)  or n-Hexadecane (

)
.
  • Rationale: n-Hexadecane (RI 1600) elutes prior to Ambroxide (RI 1749) in a clean window, minimizing interference while behaving similarly in the injector port.

Ionization

Electron Impact (EI) at 70 eV.

  • Rationale: Provides a standardized fragmentation pattern for library matching (NIST/Wiley). Positive Chemical Ionization (PCI) with Methane can be used for molecular weight confirmation if the

    
     ion (236) is weak in EI.
    

Materials & Methods

Reagents
  • Analyte: this compound Reference Standard (>98% purity).

  • Internal Standard: n-Hexadecane (Analytical Grade).

  • Solvent: Dichloromethane (DCM) or Ethanol (LC-MS Grade). Note: DCM is preferred for solubility of crude reaction mixtures.

  • Helium: 99.999% purity (Carrier Gas).

Equipment
  • GC System: Agilent 8890 or equivalent with Split/Splitless Inlet.

  • Detector: Single Quadrupole Mass Spectrometer (e.g., Agilent 5977B).

  • Column: HP-5MS UI,

    
    .
    

Sample Preparation Protocol

Step 1: Internal Standard Stock Solution
  • Weigh

    
     of n-Hexadecane into a 
    
    
    
    volumetric flask.
  • Dilute to volume with DCM.

  • Concentration:

    
    .
    
Step 2: Calibration Standards

Prepare a 5-point calibration curve for Ambroxide ranging from


 to 

.
  • Add varying aliquots of Ambroxide stock.

  • Add a constant volume of IS Stock (final concentration

    
     in all vials).
    
  • Dilute with DCM.

Step 3: Sample Extraction (for Crude Solids)
  • Weigh

    
     of sample into a centrifuge tube.
    
  • Add

    
     DCM.
    
  • Sonicate for 10 minutes at ambient temperature.

  • Centrifuge at 3000 RPM for 5 minutes to pellet insoluble waxes.

  • Transfer

    
     of supernatant to an autosampler vial.
    
  • Spike with IS and dilute to

    
     with DCM.
    

GC-MS Method Parameters

Gas Chromatograph (GC) Conditions
ParameterSettingRationale
Inlet Temperature

Ensures rapid volatilization without thermal degradation.
Injection Mode Split (20:1)Prevents column overload; Ambroxide is a major component.
Injection Volume

Standard volume for capillary columns.
Carrier Gas Helium @

Constant flow mode for stable retention times.
Oven Program Initial:

(Hold 1 min) Ramp 1:

to

Ramp 2:

to

(Hold 5 min)
Slow ramp captures volatiles; fast ramp elutes heavy waxes (ambrein).
Transfer Line

Prevents condensation between GC and MS.
Mass Spectrometer (MS) Conditions
ParameterSettingRationale
Source Temp

Standard EI source temperature.
Quad Temp

Maintains resolution stability.
Scan Range

Covers low fragments and potential dimers/heavy impurities.
Solvent Delay 3.5 minProtects filament from solvent peak.
Acquisition Mode Scan (Qual) / SIM (Quant)Use SIM for trace analysis (see ions below).

Data Analysis & Validation

Identification Criteria

A positive identification requires meeting all three criteria:

  • Retention Time: Peak elutes at RI

    
      (approx. 14-16 min depending on flow).
    
  • S/N Ratio: Signal-to-Noise ratio

    
    .
    
  • Spectral Match:

    • Molecular Ion (

      
      ): 
      
      
      
      (Intensity ~5-10%)
    • Diagnostic Fragment:

      
       (
      
      
      
      , Loss of methyl group).
    • Base Peak/Major Ions:

      
       (Typical terpene/cyclic ether fragments).
      
Quantification (Internal Standard Method)

Calculate the Response Factor (


) using the calibration standards:


Calculate unknown concentration:



Workflow Visualization

GCMS_Protocol Sample Sample (Solid/Oil) Extract Extraction (DCM) + Sonicate Sample->Extract IS_Spike Spike Internal Std (n-Hexadecane) Extract->IS_Spike GC_Inj GC Injection Split 20:1 @ 260°C IS_Spike->GC_Inj Separation Separation (HP-5MS) RI ~1749 GC_Inj->Separation MS_Det MS Detection (EI) m/z 236, 221 Separation->MS_Det Data Quantification (Ratio vs IS) MS_Det->Data

Figure 1: Analytical workflow for the extraction and quantification of this compound.

Troubleshooting & Impurity Profiling

ObservationProbable CauseCorrective Action
Peak Tailing Active sites in liner or column inlet.Replace liner with deactivated wool; trim 10cm from column head.
Low Sensitivity (m/z 236) Source contamination or incorrect tune.Clean ion source; verify Autotune (PFTBA).
Ghost Peaks Carryover from high-concentration samples.Run solvent blanks (DCM) between samples; increase final bake-out time.
Co-elution Presence of Isoambrox or Ambradiol .Reduce ramp rate to

around

to resolve isomers.

References

  • National Institute of Standards and Technology (NIST). Ambroxide Gas Chromatography Data. NIST Chemistry WebBook, SRD 69. [Link]

  • PubChem. this compound Compound Summary (CID 10857465). National Library of Medicine. [Link]

  • MassBank. Mass Spectrum of Related Terpenoids (Reference for fragmentation patterns).[Link]

Application Note: Structural Elucidation of (-)-Ambroxide via High-Resolution NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

(-)-Ambroxide (CAS: 6790-58-5) is the key olfactory principle of ambergris and a critical high-value target in the fragrance industry.[1] Its structural elucidation presents specific challenges due to its rigid tricyclic dodecahydronaphtho[2,1-b]furan skeleton, which generates a crowded aliphatic region (


 ppm) in 

H NMR.

This Application Note provides a definitive guide for researchers to fully characterize this compound. Unlike standard protocols, this guide emphasizes the stereochemical verification of the trans-fused A/B ring system—the critical determinant of its odor profile—using advanced 2D NMR techniques (NOESY/ROESY).

Experimental Protocol

Sample Preparation

To resolve the complex aliphatic envelope characteristic of terpenes, proper sample preparation is non-negotiable.

  • Solvent Selection: Deuterated Chloroform (

    
    , 99.8% D) is the standard. However, if signal overlap in the methyl region (
    
    
    
    ppm) prevents clear integration, Benzene-
    
    
    (
    
    
    )
    is recommended. The magnetic anisotropy of the benzene ring often induces shift dispersion, resolving overlapping methyl singlets.
  • Concentration: 10–15 mg in 0.6 mL solvent (approx. 20-30 mM) is optimal for 2D acquisition on a 600 MHz cryoprobe.

  • Tube Quality: Use high-precision 5mm tubes (camber < 1

    
    m) to ensure optimal shimming and lineshape, essential for resolving small coupling constants in the furan ring.
    
Acquisition Strategy (Pulse Sequences)
ExperimentPulse SequenceRationale for this compound

H 1D
zg30Quantitative integration of the 4 methyl groups.

C 1D
zgpg30Identification of the characteristic quaternary carbon C-8 (~79 ppm).
DEPT-135 dept135Differentiates the C-12 methylene (down) from methyls/methines (up).
HSQC hsqcedetgpsisp2.3Multiplicity-edited HSQC is crucial to map the crowded 1.0-2.0 ppm region.
HMBC hmbcgplpndqfCritical Step: Links the gem-dimethyls to the quaternary carbons.
NOESY noesygpphppValidation Step: Confirms the trans-diaxial ring fusion (H-5 vs H-9).

Structural Elucidation Workflow

The following flowchart illustrates the logical progression from raw data to stereochemical confirmation.

Ambroxide_Workflow Sample Crude/Purified This compound H1_NMR 1H NMR (1D) Identify 4 Methyls Identify H-12 (3.8-4.0 ppm) Sample->H1_NMR C13_DEPT 13C & DEPT-135 Confirm C-8 (Quaternary, ~80ppm) Confirm C-12 (CH2-O, ~65ppm) H1_NMR->C13_DEPT Integration Check HSQC HSQC (Edited) Map Aliphatic Envelope (1.0 - 2.0 ppm) C13_DEPT->HSQC Carbon Count HMBC HMBC Connect Methyls to Quaternary C Verify Furan Ring Closure HSQC->HMBC Connectivity NOESY NOESY / ROESY Stereochemical Lock (Trans-fusion verification) HMBC->NOESY 2D Skeleton Built Final Validated Structure This compound NOESY->Final H-5/H-9 Axial Check

Figure 1: Logical workflow for the structural assignment of this compound, prioritizing the resolution of the aliphatic region and stereochemical validation.

Technical Analysis & Representative Data

The "Anchor" Points

In the absence of a high-field magnet, the aliphatic region (


 ppm) appears as a broad envelope. Therefore, elucidation must start from the heteroatoms:
  • The Ether Linkage (Position 12):

    • 
      H:  Look for the multiplet or doublet of doublets around 3.80 – 3.95 ppm . This corresponds to the 
      
      
      
      adjacent to the oxygen in the furan ring.
    • 
      C:  The corresponding carbon appears at ~65.0 ppm .
      
  • The Quaternary Pivot (Position 8):

    • 
      C:  A singlet at ~79.5 ppm . This is the quaternary carbon bonded to the oxygen. It is the hinge between the B-ring and the furan ring.
      
Representative Chemical Shift Data ( )

Note: Values are synthesized from literature standards (e.g., Stoll & Hinder, Cui et al.) and typical commercial certificates of analysis.

PositionType

(ppm)
Multiplicity (

Hz)

(ppm)
Key HMBC Correlations
8 Cq79.7H-12, Me-16
12

3.85 / 3.92m / dd64.5H-11, H-9
13

0.84s33.0C-4, C-3, C-5
14

0.80s21.5C-4, C-3, C-5
15

0.88s20.5C-10, C-1, C-5, C-9
16

1.10s15.0C-8, C-7, C-9
Stereochemical Validation (The "Face" of the Molecule)

The odor profile of Ambroxide is strictly dependent on the stereochemistry at the ring fusion. The natural this compound possesses a trans-fused A/B ring system.

The NOESY Experiment: To confirm the trans-fusion, you must observe the spatial relationship between H-5 and Me-15 (at C-10) .

  • Trans-fusion (Active): H-5 is axial (

    
    ). Me-15 is axial (
    
    
    
    ). They are on opposite faces. NO Correlation.
  • Cis-fusion (Inactive/Odorless): If the rings were cis-fused, specific NOE correlations would appear between the angular methyl and the bridgehead proton depending on the conformer.

Key Diagnostic NOE:

  • Strong correlation between Me-15 (axial) and Me-13 (axial) indicates they share the same face (1,3-diaxial relationship), confirming the rigid chair conformation of Ring A.

  • Correlation between H-5 (axial) and H-9 (axial) confirms the trans-diaxial arrangement of the backbone protons.

NOESY_Logic H5 H-5 (Axial) H9 H-9 (Axial) H5->H9 Strong NOE (Bottom Face) Me15 Me-15 (Angular) H5->Me15 NO Correlation (Trans-Fusion) Me13 Me-13 (Axial) Me15->Me13 Strong NOE (Top Face)

Figure 2: Diagnostic NOESY correlations. Green solid arrows indicate observed through-space interactions confirming the trans-decalin system. Red dashed line indicates the absence of interaction required for the (-)-isomer.

Troubleshooting & Optimization

  • Water Suppression: If the sample is wet, the water signal (~1.56 ppm in

    
    ) will obscure the H-2 and H-3 multiplets. Use a pre-saturation sequence (zgpr) or dry the sample over 
    
    
    
    .
  • Virtual Coupling: The H-12 signal often appears more complex than a simple triplet or doublet of doublets due to "virtual coupling" if the H-11 protons are strongly coupled. This is normal.

  • Trace Impurities: Commercial synthesis from Sclareol often leaves traces of Sclareolide . Look for a lactone carbonyl signal in the

    
    C spectrum around 176 ppm  to detect this impurity.
    

References

  • Original Synthesis & Characterization: Stoll, M., & Hinder, M. (1950). Odeur et constitution III. Les substances bicyclohomofarnésiques. Helvetica Chimica Acta.

  • Modern One-Pot Synthesis (NMR Data Source): Cui, Y., et al. (2016). One-pot synthesis of (−)-Ambrox. Scientific Reports/PMC. [Link]

  • Stereochemical Analysis via NOESY: Barrero, A. F., et al. (1993). Synthesis of Ambrox® from (−)-sclareol. Tetrahedron. [Link]

  • General Terpene NMR Data: SDBS (Spectral Database for Organic Compounds). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: (-)-Ambroxide Synthesis & Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online 🟢 Operator: Dr. A. Vance, Senior Application Scientist Case ID: AMB-SYN-001 Subject: Troubleshooting Low Yield & Stereochemical Drift in (-)-Ambroxide Production

Introduction: The "Yield Trap" in Ambroxide Synthesis

Welcome to the Technical Support Center. If you are reading this, you are likely facing the classic "Ambroxide Yield Trap": your LC-MS shows conversion, but your isolated yield of the olfactory-active this compound isomer is stalling below 40%, or your product smells "dusty" rather than "amber-like."

The synthesis of This compound (3a,6,6,9a-tetramethyldodecahydronaphtho[2,1-b]furan) from (-)-Sclareol is a masterclass in stereochemical control. While the route appears linear, every step hides a thermodynamic pitfall that can divert your precious intermediate into odorless or off-odor isomers.

This guide deconstructs the three critical stages of the industrial standard route (The "Stoll Route" variants) and provides diagnostic protocols to recover your yield.

Visual Workflow: The Critical Path

The following diagram outlines the standard semi-synthetic route and the specific failure points (red arrows) where yield is commonly lost.

AmbroxideSynthesis Sclareol (-)-Sclareol (Starting Material) Oxidation Step 1: Oxidative Degradation (KMnO4/NaIO4 or Biocatalysis) Sclareol->Oxidation Sclareolide (+)-Sclareolide (Lactone Intermediate) Oxidation->Sclareolide Yield Target: >75% Reduction Step 2: Lactone Reduction (LiAlH4 / KBH4 / Catalytic) Sclareolide->Reduction Diol Ambroxadiol (Diol Intermediate) Reduction->Diol Yield Target: >90% Cyclization Step 3: Acid Cyclization (The Critical Step) Diol->Cyclization Ambroxide This compound (Target: Kinetic Product) Cyclization->Ambroxide Dehydration IsoAmbrox iso-Ambroxide (Thermodynamic Trap) Cyclization->IsoAmbrox Overheating/Strong Acid Olefins Elimination Products (Olefins) Cyclization->Olefins Elimination

Figure 1: The semi-synthetic pathway from Sclareol to this compound, highlighting the divergence at the cyclization stage.

Module 1: Oxidative Degradation (Sclareol Sclareolide)

The Issue: Low yield often stems from incomplete side-chain degradation or over-oxidation leading to ring cleavage.

Diagnostic Q&A

Q: I am using KMnO₄ (Permanganate) and getting a sludge with <50% yield. Why? A: The traditional permanganate oxidation is heterogeneous and prone to trapping the product in manganese dioxide (


) sludge.
  • The Fix: Switch to a Phase Transfer Catalysis (PTC) system or an optimized Periodate/RuCl

    
     system. If you must use KMnO
    
    
    
    , ensure you are using a vigorous mechanical stirrer (not magnetic) and washing the
    
    
    cake repeatedly with warm toluene.
  • Green Alternative: Consider biocatalytic conversion using Filobasidium magnum or Cryptococcus species, which can achieve yields >88% without heavy metal waste [1].[1]

Q: My LC-MS shows a peak with Mass M+16. What is it? A: You have likely formed the epoxy-sclareol or a hydroxy-lactone byproduct. This indicates your oxidant strength is too low or the temperature is too low to drive the cleavage of the C13-C14 bond.

Protocol: Optimized Periodate Oxidation

Reference method adapted from Barrero et al. [2]

  • Solvent: CCl

    
    /CH
    
    
    
    CN/H
    
    
    O (2:2:3). Note: Replace CCl
    
    
    with EtOAc for safety, though yield may dip slightly.
  • Catalyst: RuCl

    
     (2-5 mol%).
    
  • Oxidant: NaIO

    
     (4.0 equiv).
    
  • Key Control: Maintain temperature at 20-25°C. Exotherms >30°C promote ring degradation.

Module 2: Reduction (Sclareolide Ambroxadiol)

The Issue: Incomplete reduction of the lactone ring.

Diagnostic Q&A

Q: I see starting material (Sclareolide) remaining even after 24h with NaBH₄. A: Sodium Borohydride (NaBH


) alone is too mild to reduce lactones efficiently.
  • The Fix: You must activate the borohydride. Add LiCl (to form transient LiBH

    
    ) or use KBH
    
    
    
    with LiCl
    in THF/Ethanol. Alternatively, LiAlH
    
    
    is the gold standard for 100% conversion but requires strict anhydrous conditions.

Q: My product is a sticky gum, not a powder. A: You likely have trapped boron complexes.

  • The Fix: Perform a "Fieser workup" or an acidic methanol quench to break the Boron-Oxygen bonds completely before extraction.

Module 3: The Critical Cyclization (Ambroxadiol Ambroxide)

The Issue: This is where 90% of yield issues occur. The cyclization of the 1,4-diol is a competition between forming the desired This compound (kinetic product) and the thermodynamically stable iso-ambroxide (odorless) or elimination to olefins .

Mechanism & Troubleshooting Diagram

CyclizationMechanism cluster_conditions Condition Control Diol Ambroxadiol (Diol) Cation Tertiary Carbocation (Intermediate) Diol->Cation H+ Catalyst Ambroxide This compound (Kinetic Product) DESIRED Cation->Ambroxide Fast Cyclization (Mild Acid, Low Temp) Iso iso-Ambroxide (Thermodynamic Product) WASTE Cation->Iso Isomerization (Strong Acid, High Temp) Advice Use p-TsOH or Amberlyst in Nitromethane/Toluene at Room Temp.

Figure 2: Mechanistic divergence in the acid-catalyzed cyclization step.

Diagnostic Q&A

Q: My GC shows a 50:50 mix of Ambroxide and a slightly later eluting peak. A: The later peak is likely iso-ambroxide . This happens because your reaction reached thermodynamic equilibrium.

  • The Cause: Acid was too strong (e.g., H

    
    SO
    
    
    
    ) or temperature was too high (>80°C).
  • The Fix: This reaction is under Kinetic Control . You must stop the reaction exactly when the diol is consumed. Do not let it "cook." Use milder acids like p-TsOH (p-Toluenesulfonic acid) or Amberlyst-15 .

Q: I have low yield and a lot of non-polar impurities. A: You are seeing elimination products (olefins).

  • The Cause: The carbocation intermediate eliminated a proton instead of cyclizing. This is common in polar protic solvents (like alcohols).

  • The Fix: Switch to a non-polar or polar-aprotic solvent. Nitromethane or Chlorinated solvents are best for favoring cyclization over elimination [3].

Optimization Table: Cyclization Conditions
CatalystSolventTempTypical YieldSelectivity (Ambrox:Iso)Notes
H₂SO₄ MeOHReflux40-50%Poor (60:40)Avoid. Promotes isomerization.
p-TsOH Toluene80°C70-75%Good (90:10)Industry standard. Water removal (Dean-Stark) helps.
Amberlyst-15 CH₂Cl₂25°C80-85%Excellent (98:2)Recommended. Heterogeneous, easy workup.
Zeolite HY HexaneReflux65%ModerateGreen option, but slower kinetics.

Module 4: Purification

The Issue: this compound is a crystalline solid, but impurities often prevent crystallization, leading to yield loss in the mother liquor.

Protocol:

  • Crude Workup: Wash the organic layer with NaHCO

    
     to remove all traces of acid. Any residual acid will isomerize the product during solvent evaporation.
    
  • Crystallization: Use Hexane or Petroleum Ether .

    • Dissolve crude oil in minimal hot hexane.

    • Cool slowly to 4°C.

    • Seed with a pure crystal of this compound if available.

  • Recycling: Do not discard the mother liquor. It contains unreacted diol and some product.[2] Recycle it through the cyclization step (after checking for iso-ambroxide accumulation).

References

  • Wei, Y., et al. (2022). "Efficient Biotransformation of Sclareol to Sclareolide by Filobasidium magnum JD1025." Applied Biochemistry and Biotechnology.

  • Barrero, A. F., et al. (2004). "Synthesis of Ambrox® from (-)-sclareol and (+)-cis-abienol." Tetrahedron.

  • Wang, B., et al. (2024).[3][4] "A Concise Synthesis of (−)-Ambrox." ChemistryOpen.

  • Schaub, T., et al. (2021).[5] "Manganese-Catalyzed Hydrogenation of Sclareolide to Ambradiol." ChemCatChem.

Disclaimer: This guide is for research purposes only. Always consult Safety Data Sheets (SDS) and perform risk assessments before handling reagents like LiAlH₄ or RuCl₃.

Sources

Technical Support Center: Purification of (-)-Ambroxide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of (-)-Ambroxide. This guide is designed for researchers, scientists, and professionals in the drug development and fragrance industries who are working with this valuable terpenoid. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during the purification of this compound.

Introduction: The Purification Challenge

This compound, a key component of the ambergris fragrance, is a highly sought-after molecule.[1] Whether synthesized from precursors like sclareol or homofarnesol, or produced through biotechnological routes, the crude product is often a complex mixture containing diastereomers, unreacted starting materials, and other byproducts.[2][3][4][5] The structural similarity of these impurities to this compound presents a significant purification challenge, demanding carefully optimized protocols to achieve the high purity required for its applications.[6] This guide provides practical, evidence-based solutions to common purification problems.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A1: The impurity profile of your crude this compound will largely depend on the synthetic or biosynthetic route employed.

  • From Sclareol: The semi-synthesis from sclareol typically involves oxidation and cyclization steps. Common impurities include unreacted sclareol, sclareolide, and ambradiol, as well as various oxidation byproducts.[2][4]

  • From Homofarnesol: Cyclization of homofarnesol can lead to the formation of diastereomers of this compound, such as iso-Ambroxide and epi-Ambroxide, which can be difficult to separate due to their similar physicochemical properties.[3][7] Unreacted homofarnesol is also a common impurity that can significantly hinder purification.

  • Biotechnological Routes: Fermentation-based production may introduce impurities from the culture medium and cellular components, in addition to pathway-specific byproducts.[2][4]

Q2: What analytical techniques are recommended for assessing the purity of this compound?

A2: A combination of chromatographic and spectroscopic techniques is essential for accurate purity assessment.

  • Gas Chromatography (GC): GC with a Flame Ionization Detector (FID) or coupled with Mass Spectrometry (GC-MS) is the most widely used technique for analyzing volatile compounds like this compound and is excellent for separating and quantifying isomers and other volatile impurities.[8][9][10][11][12]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, can be used for purity analysis, although this compound lacks a strong chromophore, which can limit sensitivity.[13] Chiral HPLC is invaluable for separating enantiomers if a racemic or enantiomerically enriched mixture is being analyzed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a certified standard.

  • Melting Point: A sharp melting point range close to the literature value (around 75-76 °C) is a good indicator of high purity.[14]

Q3: Is distillation a viable method for purifying this compound?

A3: While distillation is a common purification technique, it is often challenging for this compound due to the close boiling points of its isomers and some common impurities. Fractional distillation under reduced pressure may offer some degree of separation, but it is often insufficient to achieve high purity, especially for removing diastereomers. It is more commonly used for a rough initial purification or solvent removal.

Troubleshooting Guide: Crystallization

Crystallization is a powerful and widely used technique for the purification of this compound. However, several issues can arise. This section provides a troubleshooting guide for common crystallization problems.

Q4: I'm having trouble getting my this compound to crystallize. What can I do?

A4: Failure to crystallize is a common issue and can be addressed by several strategies.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: Introduce a tiny crystal of pure this compound into the supersaturated solution. This will provide a template for crystal growth.

    • Reduce Temperature: If cooling to room temperature is not sufficient, try further cooling in an ice bath or refrigerator. Ensure the cooling is slow to promote the formation of larger, purer crystals.

  • Increase Concentration: Your solution may be too dilute. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.

  • Solvent System Check: The chosen solvent may be too good a solvent for this compound at low temperatures. Consider adding a miscible "anti-solvent" (a solvent in which this compound is poorly soluble) dropwise to the solution until it becomes slightly turbid, then add a few drops of the original solvent to redissolve the solid and allow it to cool slowly.

Q5: My this compound is "oiling out" instead of forming crystals. How can I prevent this?

A5: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is too concentrated or cooled too quickly.

  • Slower Cooling: Allow the solution to cool to room temperature on the benchtop before placing it in a cold bath. Insulating the flask can also help to slow the cooling rate.

  • Use More Solvent: The concentration of the solution may be too high. Re-heat the solution and add a small amount of additional hot solvent to reduce the supersaturation level.

  • Change Solvent System: Consider using a different solvent or a solvent mixture. A solvent in which this compound is slightly less soluble at higher temperatures may prevent oiling out.

  • Higher Crystallization Temperature: If possible, try to induce crystallization at a higher temperature by using a more saturated solution and seeding.

Q6: The yield of my recrystallized this compound is very low. How can I improve it?

A6: Low yield is a frequent problem in crystallization. Here are some potential causes and solutions:

  • Too Much Solvent: Using an excessive amount of solvent will result in a significant portion of your product remaining in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product. You can try to recover a second crop of crystals by evaporating some of the solvent from the mother liquor.

  • Premature Crystallization: If crystals form during hot filtration, it indicates that the solution is cooling too quickly or is too concentrated. Pre-heat your filtration apparatus (funnel and receiving flask) and keep the solution hot during filtration. Diluting the solution slightly with hot solvent before filtration can also help.

  • Incomplete Crystallization: Ensure the solution is cooled for a sufficient amount of time at the appropriate temperature to maximize crystal formation.

  • Washing with the Wrong Solvent: Washing the collected crystals with a solvent in which they are highly soluble will dissolve your product. Always wash the crystals with a small amount of ice-cold crystallization solvent or a solvent in which the product is known to have very low solubility.

Solvent Selection for this compound Crystallization

The choice of solvent is critical for successful crystallization. An ideal solvent should dissolve this compound well at high temperatures but poorly at low temperatures.

Solvent SystemSuitability for this compoundKey Considerations
Ethanol/Water ExcellentThis compound is soluble in hot ethanol. The slow addition of water as an anti-solvent upon cooling is a highly effective method for inducing crystallization.[14]
Hexane/Ethyl Acetate GoodThis compound has moderate solubility in hot hexane and is more soluble in ethyl acetate. This combination can be used for recrystallization, often by dissolving in a minimal amount of hot ethyl acetate and adding hot hexane until turbidity is observed, then allowing it to cool.[15][16][17]
Methanol GoodSimilar to ethanol, methanol can be an effective solvent for recrystallization, often in combination with water.
Acetone GoodAcetone can be a suitable solvent, but its high volatility can make it challenging to work with during hot filtration.
Heptane FairCan be used, but solubility is lower compared to more polar solvents. May be useful for precipitating this compound from a more soluble solvent.

Solubility Data of this compound at 25°C [18]

SolventSolubility (g/L)
Ethanol247.02
Methanol269.64
Isopropanol215.21
Water3.61
Ethyl Acetate559.74
Acetone553.82
n-Hexane63.51
Toluene873.81
Dichloromethane1645.01
Chloroform1887.04

Note: This data represents solubility at 25°C. Solubility will be significantly higher at elevated temperatures.

Experimental Protocol: Recrystallization of this compound from Ethanol/Water
  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

  • Crystallization: Slowly add warm water dropwise to the hot ethanol solution until a faint, persistent cloudiness appears. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large crystals.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a low temperature.

Recrystallization_Workflow start Crude this compound dissolve Dissolve in minimal hot ethanol start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration add_water Add warm water until cloudy hot_filtration->add_water redissolve Add hot ethanol to clarify add_water->redissolve cool_rt Cool to Room Temperature redissolve->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Vacuum Filtration cool_ice->filter wash Wash with cold solvent filter->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Recrystallization workflow for this compound.

Troubleshooting Guide: Column Chromatography

Column chromatography is an essential technique for separating this compound from closely related impurities, especially its diastereomers.

Q7: I am getting poor separation of this compound from its isomers using silica gel chromatography. What can I do to improve the resolution?

A7: Improving the resolution between diastereomers requires careful optimization of your chromatographic conditions.

  • Mobile Phase Polarity: The polarity of the eluent is crucial. For normal-phase chromatography on silica gel, a non-polar solvent system like hexane/ethyl acetate is commonly used.[13] Systematically decrease the polarity of the mobile phase (i.e., decrease the percentage of ethyl acetate in hexane) to increase the retention time and potentially improve separation.

  • Gradient Elution: A shallow gradient elution, where the polarity of the mobile phase is gradually increased, can often provide better separation than an isocratic elution.

  • Column Dimensions and Packing: Use a long, narrow column for better resolution. Ensure the column is packed uniformly to avoid channeling.

  • Loading Technique: Dissolve the crude sample in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column as a concentrated band. Overloading the column will lead to poor separation.

  • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or silver nitrate impregnated silica gel, which can offer different selectivities for terpenoids.

Q8: The peaks for this compound are tailing in my chromatogram. What is causing this and how can I fix it?

A8: Peak tailing is often caused by strong interactions between the analyte and active sites on the stationary phase.

  • Acidic Silanol Groups: The free silanol groups on the surface of silica gel are acidic and can interact strongly with the ether oxygen of this compound, leading to tailing.

    • Add a Modifier: Adding a small amount of a polar solvent like triethylamine or acetic acid to the mobile phase can help to deactivate these active sites.

    • Use End-capped Silica: Employing end-capped silica gel, where the free silanol groups are chemically modified, can significantly reduce tailing.

  • Column Overloading: Injecting too much sample can lead to peak tailing. Reduce the sample concentration or injection volume.

  • Contamination: Contaminants in the sample or mobile phase can also cause tailing. Ensure your solvents are of high purity and your sample is pre-filtered.

Q9: I am not recovering all of my this compound from the column. What could be the reason?

A9: Poor recovery can be due to irreversible adsorption or decomposition on the stationary phase.

  • Irreversible Adsorption: As mentioned above, strong interactions with the stationary phase can sometimes lead to irreversible binding. Deactivating the silica gel or using a different stationary phase can help.

  • Decomposition: Although this compound is relatively stable, some acidic or basic stationary phases could potentially cause degradation. Test the stability of your compound on a small amount of the stationary phase before running a large-scale column.

Chromatography_Troubleshooting cluster_0 Problem cluster_1 Potential Cause cluster_2 Solution Poor Separation Poor Separation Wrong Mobile Phase Wrong Mobile Phase Poor Separation->Wrong Mobile Phase Poor Separation->Wrong Mobile Phase Overloaded Column Overloaded Column Poor Separation->Overloaded Column Peak Tailing Peak Tailing Peak Tailing->Overloaded Column Active Sites on Stationary Phase Active Sites on Stationary Phase Peak Tailing->Active Sites on Stationary Phase Low Recovery Low Recovery Irreversible Adsorption Irreversible Adsorption Low Recovery->Irreversible Adsorption Decomposition Decomposition Low Recovery->Decomposition Optimize Mobile Phase Optimize Mobile Phase Wrong Mobile Phase->Optimize Mobile Phase Use Gradient Elution Use Gradient Elution Wrong Mobile Phase->Use Gradient Elution Reduce Sample Load Reduce Sample Load Overloaded Column->Reduce Sample Load Overloaded Column->Reduce Sample Load Add Modifier to Mobile Phase Add Modifier to Mobile Phase Active Sites on Stationary Phase->Add Modifier to Mobile Phase Use Different Stationary Phase Use Different Stationary Phase Irreversible Adsorption->Use Different Stationary Phase Check Compound Stability Check Compound Stability Decomposition->Check Compound Stability

Caption: Troubleshooting logic for column chromatography.

References

  • Wikipedia. This compound. [Link]

  • Firmenich. AMBROX® SUPER. [Link]

  • Proprep. Discuss the solubility of ethyl acetate in hexanes and its implications for extraction techniques. [Link]

  • Thoss, V., & Hall, C. D. (2017). Extraction and Analysis of Terpenes/Terpenoids. Current Protocols in Plant Biology, 2(2), 169-183. [Link]

  • Chemler, J. A., & Koffas, M. A. (2020). Ambrafuran (AmbroxTM) Synthesis from Natural Plant Product Precursors. Molecules, 25(17), 3869. [Link]

  • Zhang, C., et al. (2022). Separation and purification of plant terpenoids from biotransformation. Biotechnology and Applied Biochemistry, 69(5), 1985-1996. [Link]

  • Givaudan SA. (2017). A solid form of (-)
  • Scent.vn. This compound (CAS 6790-58-5): Odor profile, Properties, & IFRA compliance. [Link]

  • News-Medical.net. (2024). Fragrance And Flavor Component Analysis: Techniques And Applications. [Link]

  • Ellutia. (2025). Terpene Analysis in Cannabis and Hemp by Gas Chromatography. [Link]

  • Vedejs, E., & Jure, M. (2005). Crystallization-Induced Diastereomer Transformations. Chemical Reviews, 105(12), 4561-4581. [Link]

  • Ye, L., & Yu, H. (2024). Efforts toward Ambergris Biosynthesis. ACS Chemical & Bio Engineering. [Link]

  • Integrated Liner Technologies. (2026). Ensuring Quality with Fragrance Analysis. [Link]

  • Yalkowsky, S. H., & Rubino, J. T. (1985). Solubility of organic solutes in ethanol/water mixtures. Journal of Pharmaceutical Sciences, 74(4), 416-421. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Zhang, C., et al. (2022). Separation and purification of plant terpenoids from biotransformation. ResearchGate. [Link]

  • Gridnev, I. D., et al. (2025). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry. [Link]

  • List, B., et al. (2024). The catalytic asymmetric polyene cyclization of homofarnesol to ambrox. Nature Catalysis. [Link]

  • National Center for Biotechnology Information. This compound. PubChem Compound Summary for CID 10857465. [Link]

  • Hauer, B. (2021). Sustainable (–)-Ambrox Production: Chemistry Meets Biocatalysis. ResearchGate. [Link]

  • Slideshare. (2018). Analytical methods used in analysis of fragrance & flavour Materials. [Link]

  • Pálovics, E., & Fogassy, E. (2014). Prediction of the efficiency of diastereoisomer separation on the basis of the behaviour of enantiomeric mixtures. RSC Advances, 4(28), 14526-14532. [Link]

  • Chromatography Online. (2024). Extraction of Terpenoids from Essential Oils. [Link]

  • Vlad, P. F., & Zadorozhnaya, L. A. (2025). One-pot synthesis of (−)-Ambrox. ResearchGate. [Link]

  • SCION Instruments. (2022). Terpene Testing and Profiling of Cannabis Using Gas Chromatography. [Link]

  • IIP Series. (2024). EXTRACTION, PURIFICATION, IDENTIFICATION AND THERAPEUTIC POTENTIAL OF TERPENES FROM PLANT SOURCES. [Link]

  • Li, Y., et al. (2025). Terpenes in food and plant samples: Updates on sampling, pretreatment and analysis techniques. Arabian Journal of Chemistry, 18(7), 104838. [Link]

  • Quora. (2019). Why is ethyl acetate soluble in hexane? [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2025). Direct Crystallization of Enantiomers and Dissociable Diastereomers. ResearchGate. [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. [Link]

  • Han, S., et al. (2024). Efforts toward Ambergris Biosynthesis. ACS Publications. [Link]

  • Olfasense. (n.d.). Perfume Chromatography | Analysis and Techniques for a Unique Olfactory Signature. [Link]

  • ResearchGate. (2025). How to separate non-functionalized terpenes using C18 preparative HPLC(Problems with solubility)? [Link]

  • Alibaba.com. (2026). How to Choose Ambroxan Fixatives: A Complete Buyer's Guide. [Link]

  • Gniewosz, M., & Kraśniewska, K. (2013). Analytical methods for identification and determination of some cosmetics ingredients. Herba Polonica, 59(4), 116-127. [Link]

  • Solvay SA. (2013). Supercritical process for manufacturing ambradiol, sclareolide and (-)
  • Blacker, A. J., & Screen, T. E. (2018). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online. [Link]

  • Career Capsule. (2020, February 14). Physical Properties of Geometrical Isomers | Melting Point, Boiling Point, Solubility, Dipole Moment [Video]. YouTube. [Link]

  • Barrero, A. F., et al. (2025). A practical synthesis of Ambrox (R) from sclareol using no metallic oxidant. ResearchGate. [Link]

  • Reddit. (2020). How to mix AMBROXAN ? [Link]

  • LibreTexts Chemistry. (2022). 7.8: Comparing Properties of Isomers. [Link]

  • Cytiva. (n.d.). Protein purification troubleshooting guide. [Link]

  • ResearchGate. (2018). Is it possible to use hexane:ethyl acetate mobile phase on a reverse phase column? [Link]

  • ResearchGate. (n.d.). Absorbance of the hexane-ethyl acetate mobile phase as a function of volume fractions of the components and of wavelength. [Link]

  • LibreTexts Chemistry. (2019). 4.4 Solubility. [Link]

Sources

Technical Support Center: Green Synthesis of (-)-Ambroxide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Operator: Senior Application Scientist Topic: Sustainable Production Routes for (-)-Ambroxide from Sclareol Reference Ticket: #AMB-GREEN-2024

Executive Summary: The Shift to Catalytic Oxidation

Welcome to the Green Chemistry Technical Support Center. You are likely here because the traditional stoichiometric oxidation of sclareol (using chromic acid, permanganates, or excess peracids) is no longer viable due to heavy metal waste and poor atom economy.

This guide focuses on Catalytic Oxidative Cleavage and Solid Acid Cyclization . These routes utilize Hydrogen Peroxide (


) and Heterogeneous Catalysts to minimize E-factor and maximize the yield of the target odorant, This compound  (3a,6,6,9a-tetramethyl-2,4,5,5a,7,8,9,9b-octahydro-1H-benzo[e][1]benzofuran).

Process Visualization: The Green Pathway

The following diagram illustrates the optimized green route, highlighting critical control points where yield loss frequently occurs.

AmbroxideSynthesis Sclareol (-)-Sclareol (Substrate) Oxidation Step 1: Oxidative Cleavage (H2O2 + Phosphomolybdate) Sclareol->Oxidation Phase Transfer Catalysis Sclareolide (+)-Sclareolide (Lactone Intermediate) Oxidation->Sclareolide Yield: ~85% Reduction Step 2: Reduction (KBH4 / LiAlH4 alternatives) Sclareolide->Reduction Diol Ambrox-1,3-diol (Precursor) Reduction->Diol Cyclization Step 3: Cyclization (Solid Acid / Zeolite) Diol->Cyclization Dehydration Ambroxide This compound (Target) Cyclization->Ambroxide Kinetic Control (Low Temp) IsoAmbrox iso-Ambroxide (Thermodynamic Byproduct) Cyclization->IsoAmbrox Over-reaction (High Temp/Time)

Figure 1: Critical Control Points in the oxidative cleavage of Sclareol and subsequent cyclization.[1][2][3][4][5][6][7][8][9] Note the bifurcation at Step 3 where thermodynamic control leads to the unwanted isomer.

Module A: Oxidative Cleavage (Sclareol Sclareolide)

The Challenge: Replacing Chromic Acid/Permanganate with


.
The Solution:  Polyoxometalate (POM) Catalysis with Phase Transfer Agents.
Protocol Overview

Instead of stoichiometric oxidants, we use a Phosphomolybdate/Phase Transfer Catalyst (PTC) system. This allows the aqueous


 to interact with the lipophilic sclareol.

Standard Operating Procedure (SOP-OX-04):

  • Catalyst Preparation: Combine Phosphomolybdic acid (

    
    ) with Cetyltrimethylammonium bromide (CTAB) to form the lipophilic active species 
    
    
    
    .
  • Reaction: Dissolve Sclareol in a green solvent (e.g., Dimethyl Carbonate or Ethanol). Add catalyst (1-2 mol%).

  • Oxidant Feed: Add 30%

    
     dropwise at 60°C. Crucial: Do not dump oxidant all at once.
    
  • Workup: Filter the solid catalyst (recyclable) and crystallize Sclareolide.

Troubleshooting Guide: Oxidative Cleavage
SymptomProbable CauseCorrective Action
Low Conversion (<50%) Phase Transfer Failure. The oxidant is staying in the water phase; the substrate is in the oil phase.Increase Agitation: High-shear mixing is required (800+ RPM). Check PTC: Ensure the CTAB/Phosphomolybdate ratio is stoichiometric (3:1).
Thermal Exotherm / Runaway Peroxide Accumulation. Reaction rate is slower than addition rate.Stop Feed: Halt

addition immediately. Monitor: Use a thermocouple. If T > 80°C, uncontrolled decomposition is occurring. Cool externally.
Formation of Lactone Byproducts Over-Oxidation. Extended exposure to active oxygen species.Quench Early: Monitor via TLC/GC. Stop reaction when Sclareol < 2%. Do not aim for 100% conversion if selectivity drops.
Catalyst Leaching Solvent Incompatibility. Catalyst is dissolving in the organic phase.Switch Solvent: The POM catalyst should be insoluble in the reaction solvent (heterogeneous). Use non-polar solvents or recover via precipitation.

Module B: Cyclization (Ambroxdiol this compound)

The Challenge: Controlling stereochemistry. The Solution: Solid Acid Catalysis (Amberlyst-15 or Zeolites).

The cyclization of Ambrox-1,3-diol is a dehydration reaction. In mineral acids, this often yields a mixture of this compound (kinetic product) and iso-ambroxide (thermodynamic product).

Protocol Overview (SOP-CY-02)
  • Substrate: Dissolve Ambrox-1,3-diol in Toluene or Cyclohexane.

  • Catalyst: Add Amberlyst-15 (dry) or Zeolite H-Y (activated at 400°C).

  • Condition: Stir at room temperature (25°C) or mild heat (40°C). Strictly avoid reflux.

  • Quench: Filter catalyst immediately upon disappearance of starting material.

Troubleshooting Guide: Cyclization
SymptomProbable CauseCorrective Action
High levels of iso-Ambroxide Thermodynamic Equilibration. The reaction ran too long or too hot.Reduce Temperature: Run at 0°C - 20°C. Shorten Time: The kinetic product (Ambroxide) forms first. If left in acid, it rearranges to the stable iso form.
Incomplete Reaction Water Poisoning. Water produced during dehydration is deactivating the acid sites.Azeotropic Removal: Use a Dean-Stark trap (if heating) or add molecular sieves (3Å) to the reaction mixture to scavenge water.
Low Diastereoselectivity Pore Size Mismatch. (If using Zeolites)Switch Zeolite: Use Zeolite H-Beta or H-Y. The pore confinement effect can favor the desired conformer. Small pore zeolites (ZSM-5) may be too restrictive.
Polymerization / Tar Acid Strength too High. Dilute Acid Sites: Switch from Amberlyst-15 to a milder solid acid like Montmorillonite K-10 clay.

FAQ: Common User Queries

Q: Can I use enzymatic catalysis for the entire pathway? A: Yes, but it is currently less accessible for standard chemical labs. The "Holy Grail" is the Squalene-Hopene Cyclase (SHC) route, which cyclizes homofarnesol directly to ambroxide. However, for Sclareol, you need a multi-enzyme cascade (Laccases for oxidation, Reductases for the lactone). Recommendation: Stick to the Chemo-Enzymatic hybrid: Use enzymes for Step 1 (Sclareol


 Diol) and Chemical Solid Acid for Step 2 (Cyclization).

Q: Why is my yield of Sclareolide low despite high Sclareol conversion? A: You likely have oxidative fragmentation . If the oxidative cleavage goes too far, it breaks the decalin ring system. Check: Lower your


 equivalents. You generally only need 4-5 equivalents relative to Sclareol. Excess leads to ring degradation.

Q: How do I regenerate the Phosphomolybdate catalyst? A: After the reaction, the catalyst usually precipitates as a gum or solid. Decant the organic product layer.[3][10] Wash the catalyst residue with Hexane. Reactivate by treating with a small amount of fresh


 before the next run.

References & Authority

The protocols and mechanisms described above are grounded in the following peer-reviewed literature:

  • Optimization of Sclareol Oxidation:

    • Title: One-pot synthesis of (−)-Ambrox starting from (−)-sclareol through oxidation with hydrogen peroxide in the presence of a quaternary ammonium phosphomolybdate catalyst.[2][6]

    • Source:Research on Chemical Intermediates (2016).

    • Context: Defines the

      
      /POM system to replace chromic acid.
      
    • URL:

  • Solid Acid Cyclization:

    • Title: Heterogeneous Catalysis for the Synthesis of Fragrances: The Case of Ambrox®.[1]

    • Source:Catalysts (2020).

    • Context: Compares Amberlyst, Zeolites, and Clays for the cyclization step, highlighting the kinetic vs. thermodynamic control issues.

    • URL:

  • Biocatalytic & Hybrid Routes:

    • Title: Sustainable (−)-Ambrox Production: Chemistry Meets Biocatalysis.[1]

    • Source:Chimia (2024).[3][4][7]

    • Context: Discusses the industrial shift toward enzymatic cyclization (SHC) and hybrid routes.[1]

    • URL:

  • General Review of Synthesis:

    • Title: Synthesis of Ambrox® from sclareol: a review.

    • Source:Beilstein Journal of Organic Chemistry (2017).

    • Context: Comprehensive overview of all historical and modern routes.

    • URL:

Disclaimer: These protocols involve handling strong oxidants and chemical catalysts.[11] Always review the Safety Data Sheet (SDS) for Sclareol, Hydrogen Peroxide (30%), and Phosphomolybdic Acid before experimentation.

Sources

Technical Support Center: Optimizing Fermentation for (-)-Ambroxide Biosynthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the microbial biosynthesis of (-)-Ambroxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of fermentation optimization. Here, we address common challenges with in-depth scientific explanations, actionable troubleshooting protocols, and validated insights to enhance your experimental success.

Introduction: The Promise of Bio-based this compound

This compound, a highly valued fragrance ingredient, is traditionally derived from the ambergris of sperm whales or through semi-synthetic chemical processes. The shift towards sustainable and ethical production has spurred the development of microbial fermentation routes. These methods typically involve either the de novo synthesis from simple sugars in engineered microbes like Saccharomyces cerevisiae or the biotransformation of precursors such as sclareol by specific yeast or fungal strains.[1][2] While promising, these fermentation processes are not without their challenges, ranging from metabolic bottlenecks to product toxicity. This guide will serve as your comprehensive resource for troubleshooting and optimizing your this compound production.

Section 1: Frequently Asked Questions (FAQs)

Here we address some of the initial questions you might have before and during your fermentation experiments.

Q1: What are the primary microbial routes for this compound biosynthesis?

A1: There are two main microbial strategies for producing this compound:

  • De novo synthesis: This approach utilizes genetically engineered microorganisms, typically Saccharomyces cerevisiae, to produce this compound from simple carbon sources like glucose. This involves introducing and optimizing the expression of genes encoding the necessary enzymes in the biosynthetic pathway.[1][2]

  • Biotransformation: This method employs microorganisms to convert a precursor molecule into a downstream intermediate or this compound itself. A common example is the biotransformation of sclareol to ambradiol, a direct precursor of this compound, using fungi such as Hyphozyma roseonigra.[3]

Q2: Which host organism is better, S. cerevisiae or other yeasts/fungi?

A2: The choice of host organism depends on your specific strategy. S. cerevisiae is a well-characterized and genetically tractable host, making it ideal for de novo synthesis where extensive metabolic engineering is required.[4][5][6] Other yeasts and fungi, like Hyphozyma roseonigra, may naturally possess some of the required enzymatic machinery, making them suitable for biotransformation approaches.[3]

Q3: What are the key fermentation parameters I need to control?

A3: The critical fermentation parameters to monitor and control for optimal this compound production include pH, temperature, dissolved oxygen (DO), agitation, and nutrient feeding rates.[7][8] The optimal setpoints for these parameters will depend on the specific microbial strain and fermentation strategy you are employing.

Q4: How do I monitor the progress of my fermentation?

A4: Regular sampling and analysis are crucial. You should monitor biomass concentration (e.g., by measuring optical density at 600 nm), substrate consumption (e.g., glucose levels), and the concentration of your target molecules (sclareol, ambradiol, this compound). Analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are well-suited for quantifying these hydrophobic compounds.[9][10]

Section 2: Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during this compound fermentation.

Problem: Low or No Product Titer

This is one of the most common challenges in microbial fermentation. The root cause can be multifaceted, spanning from issues with the microbial strain to suboptimal fermentation conditions.

Possible Causes and Solutions:

  • Metabolic Bottlenecks: The biosynthetic pathway for terpenoids like this compound is long and complex, often with rate-limiting enzymatic steps.

    • Troubleshooting Protocol:

      • Identify the Bottleneck: Analyze fermentation samples for the accumulation of intermediate metabolites. High levels of a particular intermediate suggest a bottleneck in the subsequent enzymatic step.

      • Metabolic Engineering: Overexpress the gene encoding the rate-limiting enzyme. Consider using stronger promoters or increasing the gene copy number. For instance, in S. cerevisiae, the mevalonate (MVA) pathway is often a target for optimization to increase the precursor pool for terpenoid synthesis.[11][12][13]

      • Substrate Channeling: Create fusion proteins of sequential enzymes in the pathway to increase local substrate concentrations and drive the reaction forward.[1]

  • Suboptimal Fermentation Conditions: Every microorganism has a preferred range for growth and production.

    • Troubleshooting Protocol:

      • Parameter Optimization: Systematically vary key parameters such as pH, temperature, and dissolved oxygen to find the optimal setpoints for your strain. For the biotransformation of sclareol, optimal conditions have been reported around pH 7 and 30°C.[14]

      • Fed-Batch Strategy: Implement a fed-batch feeding strategy to maintain low substrate concentrations, which can prevent overflow metabolism and direct more carbon flux towards your product.[15][16]

  • Product/Precursor Toxicity: High concentrations of hydrophobic molecules like sclareol and this compound can be toxic to microbial cells, disrupting cell membranes and inhibiting growth.[17][18][19][20][21]

    • Troubleshooting Protocol:

      • In-situ Product Removal: Incorporate a solvent overlay (e.g., dodecane) in your fermenter to sequester the hydrophobic product as it is produced, thereby reducing its concentration in the aqueous phase and alleviating toxicity.

      • Cellular Engineering: Engineer your host strain for increased tolerance to hydrophobic compounds. This can involve modifying the cell membrane composition or overexpressing efflux pumps.

Problem: Slow or Stalled Fermentation

A fermentation that proceeds slowly or stops prematurely can be frustrating. This is often linked to nutrient limitations or the accumulation of inhibitory byproducts.

Possible Causes and Solutions:

  • Nutrient Limitation: Essential nutrients such as nitrogen, phosphorus, or trace elements can become depleted during the fermentation.

    • Troubleshooting Protocol:

      • Media Optimization: Analyze the composition of your fermentation medium and supplement with limiting nutrients.

      • Fed-Batch Feeding: A well-designed fed-batch strategy can ensure a continuous supply of essential nutrients throughout the fermentation.[15][16]

  • Inhibitory Byproduct Accumulation: The accumulation of byproducts, such as ethanol in yeast fermentations, can inhibit cell growth and productivity.

    • Troubleshooting Protocol:

      • Metabolic Engineering: Knock out genes responsible for the production of major inhibitory byproducts.

      • Process Control: Control the feeding of the primary carbon source to limit the formation of inhibitory byproducts. For some terpenoids, using ethanol as a carbon source in the production phase has been shown to increase titer and yield.[11]

Problem: Inconsistent Batch-to-Batch Performance

Variability between fermentation runs can make process development and scale-up challenging. This often points to inconsistencies in the inoculum or starting conditions.

Possible Causes and Solutions:

  • Inoculum Variability: The age, viability, and metabolic state of the inoculum can significantly impact fermentation performance.

    • Troubleshooting Protocol:

      • Standardize Inoculum Preparation: Develop a strict and consistent protocol for preparing your seed cultures, including the growth medium, incubation time, and temperature.

      • Monitor Inoculum Quality: Before inoculating your main fermenter, assess the viability and cell density of your seed culture.

  • Inconsistent Starting Conditions: Minor variations in media preparation or initial fermentation parameters can lead to significant differences in outcomes.

    • Troubleshooting Protocol:

      • Precise Media Preparation: Ensure accurate weighing of components and consistent pH adjustment for your fermentation medium.

      • Calibrate Probes: Regularly calibrate your pH, dissolved oxygen, and temperature probes to ensure accurate monitoring and control.

Section 3: Experimental Protocols and Data

Key Fermentation Parameters

The following table summarizes typical starting points for optimizing your this compound fermentation. Note that these are general ranges and should be optimized for your specific strain and process.

ParameterRangeRationale
Temperature 25-30 °CBalances enzyme activity and cell viability. Lower temperatures can sometimes improve protein folding and reduce byproduct formation.
pH 5.0-7.0Crucial for enzyme function and nutrient uptake. The optimal pH can be strain-dependent.[7][14]
Dissolved Oxygen (DO) 20-40%Essential for aerobic respiration and can influence metabolic flux. Tightly controlling DO can prevent the Crabtree effect in yeast.[22]
Agitation 150-300 rpmEnsures proper mixing and oxygen transfer. The optimal speed depends on the fermenter geometry and cell density.[14]
Analytical Protocol: GC-MS Quantification

This protocol provides a general framework for quantifying sclareol, ambradiol, and this compound in your fermentation broth.

1. Sample Preparation:

  • Take a known volume of fermentation broth.
  • Perform a liquid-liquid extraction with an equal volume of a non-polar solvent like ethyl acetate or hexane.
  • Vortex vigorously and centrifuge to separate the phases.
  • Carefully collect the organic phase containing your analytes.
  • Dry the organic phase over anhydrous sodium sulfate.
  • Filter and evaporate the solvent under a stream of nitrogen.
  • Reconstitute the dried extract in a known volume of a suitable solvent for GC-MS analysis.

2. GC-MS Analysis:

  • A method for the simultaneous determination of ambrox and sclareolide has been developed using GC-MS.[10]
  • Column: A non-polar column such as a HP-5ms is suitable.
  • Carrier Gas: Helium.
  • Temperature Program: An initial temperature of around 100°C, ramped up to 280-300°C.
  • Injection Mode: Splitless injection is recommended for trace analysis.
  • MS Detection: Use selected ion monitoring (SIM) mode for enhanced sensitivity and specificity, targeting characteristic ions for each compound.

3. Quantification:

  • Prepare a calibration curve using authentic standards of sclareol, ambradiol, and this compound.
  • Quantify the analytes in your samples by comparing their peak areas to the calibration curve.

Section 4: Visualizing the Process

Simplified Biosynthetic Pathway

The following diagram illustrates a simplified pathway for the de novo biosynthesis of sclareol, a key precursor for this compound, in engineered S. cerevisiae.

sclareol_pathway Glucose Glucose AcetylCoA AcetylCoA Glucose->AcetylCoA MVA_pathway Mevalonate Pathway AcetylCoA->MVA_pathway GGPP Geranylgeranyl Diphosphate (GGPP) MVA_pathway->GGPP Sclareol Sclareol GGPP->Sclareol LPPS & TPS

Caption: De novo sclareol biosynthesis pathway in engineered yeast.

Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve low product titers.

troubleshooting_workflow Start Low this compound Titer Check_Strain Verify Strain Integrity (Genotype, Phenotype) Start->Check_Strain Check_Fermentation Analyze Fermentation Data (Growth, Substrate, pH, DO) Check_Strain->Check_Fermentation Strain OK Check_Metabolites Profile Intermediate Metabolites (GC-MS) Check_Fermentation->Check_Metabolites Conditions OK Optimize_Conditions Optimize Fermentation Parameters Check_Fermentation->Optimize_Conditions Suboptimal Metabolic_Engineering Metabolic Engineering (e.g., Overexpression) Check_Metabolites->Metabolic_Engineering Bottleneck Identified Address_Toxicity Implement Product Removal/Tolerance Strategy Check_Metabolites->Address_Toxicity Product Accumulation Success Improved Titer Optimize_Conditions->Success Metabolic_Engineering->Success Address_Toxicity->Success

Caption: A systematic workflow for troubleshooting low this compound titers.

References

  • Biotransformation of Sclareol by a Fungal Endophyte of Salvia sclarea. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Efficient Biotransformation of Sclareol to Sclareolide by Filobasidium magnum JD1025. (2022). Journal of Fungi. [Link]

  • Fed-Batch Fermentation of Saccharomyces pastorianus with High Ribonucleic Acid Yield. (2022). Fermentation. [Link]

  • The Top 5 Parameters in Bioprocessing. (n.d.). PreSens. Retrieved January 31, 2026, from [Link]

  • Dissolved-oxygen feedback control fermentation for enhancing β-carotene in engineered Yarrowia lipolytica. (2020). ResearchGate. [Link]

  • Engineering Saccharomyces cerevisiae for sclareol production. (2013). Sheng Wu Gong Cheng Xue Bao. [Link]

  • Untargeted Metabolomics Exploration of the Growth Stage-Dependent Chemical Space of the Sclareol-Converting Biocatalyst Hyphozyma roseonigra. (2022). Metabolites. [Link]

  • Fed-Batch Cultivation and Adding Supplements to Increase Yield of β-1,3-1,4-Glucanase by Genetically Engineered Escherichia coli. (2020). Processes. [Link]

  • Engineering yeast for high-level production of diterpenoid sclareol. (2022). Chalmers University of Technology. [Link]

  • Gas chromatographic profiling of the biocatalytic conversion of sclareol to ambradiol by Hyphozyma roseoniger. (2021). ResearchGate. [Link]

  • Surface Modifying Substances That Reduce Apparent Yeast Cell Hydrophobicity. (1998). PubMed. [Link]

  • Fermentation Strategies for Production of Pharmaceutical Terpenoids in Engineered Yeast. (2021). Pharmaceuticals. [Link]

  • Fermentation Strategies for Production of Pharmaceutical Terpenoids in Engineered Yeast. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

  • Effect of Growth Conditions on Flocculation and Cell Surface Hydrophobicity of Brewing Yeast. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Fermentation Strategies for Production of Pharmaceutical Terpenoids in Engineered Yeast. (n.d.). MDPI. Retrieved January 31, 2026, from [Link]

  • Degradation of the Side Chain of (−)‐Sclareol: A Very Short Synthesis of nor ‐Ambreinolide and Ambrox. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Metabolic engineering of Saccharomyces cerevisiae for production of very long chain fatty acid-derived chemicals. (2017). Nature Communications. [Link]

  • Effect of surface hydrophobicity on the adhesion of S. cerevisiae onto modified surfaces by poly(styrene-ran-sulfonic acid) random copolymers. (2005). PubMed. [Link]

  • Supercritical process for manufacturing ambradiol, sclareolide and (-)-ambrafuran from sclareol. (n.d.). Google Patents.
  • Metabolic engineering of Saccharomyces cerevisiae for production of spermidine under optimal culture conditions. (2017). Illinois Experts. [Link]

  • Evaluation of relative yeast cell surface hydrophobicity measured by flow cytometry. (1998). PubMed. [Link]

  • Metabolic engineering of Saccharomyces cerevisiae for production of spermidine under optimal culture conditions. (2017). PubMed. [Link]

  • Effect of Cell Surface Hydrophobicity, Charge, and Zymolectin Density on the Flocculation of Saccharomyces Cerevisiae. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

  • Simultaneous Determination of Linalool, Ambrox, and Sclareolide in Clary Sage Oil by GC-MS. (n.d.). ResearchGate. Retrieved January 31, 2026, from [Link]

Sources

Enhancing microbial conversion of sclareol to (-)-Ambroxide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Microbial Biotransformation of Sclareol to (-)-Ambroxide

Status: Active Operator: Senior Application Scientist (Bio-Flavor & Fragrance Division) Ticket ID: AMBROX-BIO-001

Executive Summary

Welcome to the technical support hub for the microbial production of this compound. This guide addresses the bioconversion of Sclareol (a labdane diterpene) into Ambradiol (and subsequently Ambroxide) using biocatalysts such as Hyphozyma roseonigra or engineered Saccharomyces cerevisiae.[1][2]

The Core Challenge: Sclareol is a hydrophobic solid with significant cellular toxicity. The bioprocess relies on balancing mass transfer (solubility) with cell viability (toxicity) while maximizing enzymatic flux toward the ambradiol precursor.

Module 1: Substrate Preparation & Upstream Processing

Focus: Overcoming the "Solubility Paradox"—making sclareol available to the cell without killing it.

Q1: My sclareol precipitates immediately upon addition to the fermentation broth. How do I maintain bioavailability?

Diagnosis: Sclareol water solubility is negligible (~1.2 mg/L). Direct addition of crystalline powder results in poor phase contact and low conversion rates. Solution: You must create a pseudo-homogeneous system. We recommend two validated protocols:

  • The Surfactant-Solvent System (Standard):

    • Dissolve sclareol in Ethanol (stock concentration: 100 g/L).

    • Add Tween 80 (Polysorbate 80) to the fermentation medium at 0.5% - 1.0% (v/v) before inoculation.

    • Mechanism:[3][4][5][6][7][8] Tween 80 forms micelles that encapsulate sclareol, facilitating transport across the fungal/yeast cell wall while preventing macro-precipitation.

  • The Cyclodextrin Complex (High-Performance):

    • Use 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) .

    • Molar Ratio: 1:1 (Sclareol:HP-β-CD).

    • Protocol: Co-dissolve sclareol and HP-β-CD in a minimal amount of ethanol, then dilute into the aqueous phase.

    • Advantage:[4][5][9][10][11] This reduces the "free" sclareol concentration (lowering toxicity) while maintaining a "reservoir" of substrate available for the cells.

Q2: I see a sharp drop in cell viability (OD600) immediately after sclareol induction. Is sclareol toxic?

Diagnosis: Yes. Sclareol acts similarly to membrane-disrupting antibiotics. High local concentrations destabilize the phospholipid bilayer. Troubleshooting Protocol:

  • Switch to Pulse-Feeding: Do not add the full substrate load (e.g., 20 g/L) at

    
    .
    
  • Step 1: Grow biomass to late-log phase (OD600 > 20 for yeast; Dry Cell Weight > 10 g/L for fungi).

  • Step 2: Initiate feeding at a rate of 0.5 g/L per hour .

  • Step 3: Monitor Dissolved Oxygen (DO). A sudden spike in DO indicates metabolic crash (cell death). Stop feeding immediately if DO spikes >20% above baseline.

Module 2: Bioconversion & Pathway Optimization

Focus: Maximizing flux from Sclareol → Ambradiol.[2]

Q3: My HPLC data shows high consumption of Sclareol but low Ambradiol titer. Where is the carbon going?

Diagnosis: This usually indicates Sclareolide accumulation or non-specific degradation.

  • Pathway Context: The conversion typically proceeds: Sclareol → Sclareol glycol → Ambradiol. However, a side reaction can form Sclareolide (a lactone). In many wild-type strains (Cryptococcus, Hyphozyma), sclareolide is a "dead-end" or slow-to-convert intermediate.

Corrective Action:

  • Check Oxygenation: The oxidation of sclareol requires molecular oxygen. However, over-oxygenation can drive the pathway toward the lactone (sclareolide) rather than the diol (ambradiol).

    • Set Point: Maintain DO at 20-30%. Avoid saturation.

  • Cofactor Engineering (For Recombinant Strains): The reduction steps require NADPH . If using engineered E. coli or Yeast:

    • Express a heterologous Glucose-6-phosphate dehydrogenase (zwf) to regenerate NADPH.

    • Evidence: Low NADPH/NADP+ ratios stall the reduction of metabolic intermediates to ambradiol.

Q4: The reaction rate plateaus after 48 hours. Is it product inhibition?

Diagnosis: Ambradiol (the product) is less toxic than sclareol but can still inhibit cellular respiration and enzyme activity at titers >2 g/L. Solution: In-Situ Product Removal (ISPR).

  • Method: Add a hydrophobic resin (e.g., Diaion HP-20 or Amberlite XAD-4 ) directly to the broth at 50 g/L.

  • Mechanism:[3][4][5][6][7][8] The resin adsorbs Ambradiol as it is formed, pulling the thermodynamic equilibrium forward and protecting the cells from product toxicity.

  • Recovery: Filter the beads and elute with Acetone/Ethanol.

Module 3: Downstream & Cyclization (The Final Step)

Focus: Converting Bio-Ambradiol to this compound.

Q5: Can I get the microbes to produce this compound directly, or do I need a chemical step?

Technical Clarification: While "Total Biosynthesis" is an active R&D field involving squalene-hopene cyclase (SHC) engineering, the industrial standard is Chemo-Enzymatic .

  • Step 1 (Bio): Sclareol → Ambradiol (via Hyphozyma or Yeast).[1][9][12]

  • Step 2 (Chem): Ambradiol → this compound.[2]

The "Green Chemistry" Cyclization Protocol: If you have purified Ambradiol from the broth:

  • Catalyst: Use Amberlyst 15 (acidic ion-exchange resin) or Zeolite Y .

  • Solvent: Toluene or Cyclohexane (creates a Dean-Stark trap effect to remove water).

  • Conditions: Reflux for 2-4 hours.

  • Yield: Typically >95% conversion with high stereoselectivity for the (-) isomer. Note: Attempting to engineer the cyclase into the host often results in lower titers due to the complexity of the membrane-bound enzyme.

Visualizing the Process

Diagram 1: The Chemo-Enzymatic Pathway

This diagram illustrates the metabolic flow and the critical decision point between Biological and Chemical processing.

G Sclareol Sclareol (Substrate) Intermediates Intermediates (Sclareol Glycol / Epoxy) Sclareol->Intermediates P450 / Hydroxylase (O2, NADPH) Sclareolide Sclareolide (Side Product) Intermediates->Sclareolide Over-oxidation (Avoid) Ambradiol Ambradiol (Target Bio-Product) Intermediates->Ambradiol Reductase Ambradiol->Sclareol Product Inhibition (Use Resin) Ambroxide This compound (Final Fragrance) Ambradiol->Ambroxide Chemical Cyclization (Amberlyst 15 / Zeolite)

Caption: The metabolic route from Sclareol to Ambroxide. Note the critical divergence at Sclareolide (waste) and the chemical finishing step.

Diagram 2: Troubleshooting Decision Tree

Use this logic flow to diagnose low yields.

Troubleshooting Start Problem: Low Ambroxide Yield CheckTiter Is Ambradiol Titer Low? Start->CheckTiter CheckGrowth Is Biomass (OD) Low? CheckTiter->CheckGrowth Yes (Bio-step failed) SolChem Issue: Cyclization Failure Action: Check Catalyst Acidity CheckTiter->SolChem No (Bio-step OK, Chem-step failed) SolToxicity Issue: Sclareol Toxicity Action: Pulse Feed / HP-beta-CD CheckGrowth->SolToxicity Yes (Cells dying) SolSolubility Issue: Mass Transfer Action: Add Tween 80 CheckGrowth->SolSolubility No (Cells alive, no conversion) SolPathway Issue: Pathway Bottleneck Action: Increase NADPH / Check O2 SolSolubility->SolPathway Substrate is soluble but not converting

Caption: Diagnostic logic for identifying the root cause of low product yield in the sclareol-to-ambroxide workflow.

Summary Data Table: Optimization Parameters

ParameterStandard ConditionOptimized ConditionReason for Optimization
Substrate Feeding Batch (All at T0)Fed-Batch / Pulse Prevents membrane toxicity; prolongs catalyst life.
Solubility Agent Ethanol onlyTween 80 (0.5%) + Ethanol Enhances mass transfer across the cell wall.
pH Control UncontrolledpH 5.5 - 6.5 Optimal range for fungal hydroxylases; prevents spontaneous lactonization.
Product Removal NoneDiaion HP-20 Resin Mitigates product inhibition by Ambradiol.
Cyclization Biological (Rare)Chemical (Amberlyst 15) Higher conversion efficiency (>95%) and stereocontrol.

References

  • Chen, H., et al. (2022). Construction of an Artificial Microbial Consortium for Green Production of (−)-Ambroxide. ACS Sustainable Chemistry & Engineering.

  • Diao, M., et al. (2022).[3][4][13] Probing the Biotransformation Process of Sclareol by Resting Cells of Hyphozyma roseonigra. Journal of Agricultural and Food Chemistry. [4]

  • Ncube, E.N., et al. (2022). Metabolomics-Guided Analysis of the Biocatalytic Conversion of Sclareol to Ambradiol by Hyphozyma roseoniger. Metabolites (MDPI).

  • Zerbe, P., et al. (2015).[14] Enzymes for synthetic biology of ambroxide-related diterpenoid fragrance compounds. Springer (Applied Microbiology and Biotechnology).

  • Moser, S., & Pichler, H. (2019). Sclareol biotransformation: A review of metabolic engineering strategies. Biotechnology Advances.

Sources

Temperature and reaction time optimization for (-)-Ambroxide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (-)-Ambroxide Synthesis

Introduction: Navigating the Synthesis of this compound

This compound is a cornerstone of the fragrance industry, prized for its unique ambergris character and fixative properties. Its synthesis, most commonly originating from the natural diterpene (-)-sclareol, is a well-established process but one that presents significant challenges in optimization.[1][2] Achieving high yield and purity is a delicate balance of multiple parameters, with reaction temperature and time being the most critical variables that dictate the economic and chemical efficiency of the process.

This technical guide is designed for chemistry professionals engaged in the synthesis of this compound. It moves beyond simple procedural outlines to provide a deeper understanding of the "why" behind the "how." We will explore the causal relationships between reaction conditions and outcomes, offering data-driven troubleshooting advice and validated protocols to empower you to overcome common hurdles in your experiments.

Section 1: Core Synthesis Pathways from (-)-Sclareol

The transformation of (-)-sclareol to this compound is predominantly achieved through two main routes: the traditional three-step synthesis and the more modern, efficient one-pot synthesis. Understanding the logic of each is key to effective optimization.

The traditional pathway is sequential, involving the isolation of intermediates, which offers multiple points for monitoring but can be time-consuming and resource-intensive.[2] The one-pot method is an elegant and efficient alternative that minimizes waste and reaction time but requires more precise control over reaction conditions to prevent side reactions.[1][2]

G cluster_0 Traditional 3-Step Synthesis cluster_1 One-Pot Synthesis Sclareol (-)-Sclareol Sclareolide Sclareolide (Intermediate) Sclareol->Sclareolide Oxidation Ambrodiol Ambrodiol (Intermediate) Sclareolide->Ambrodiol Reduction Ambroxide_T This compound Ambrodiol->Ambroxide_T Cyclization Sclareol_OP (-)-Sclareol Ambroxide_OP This compound Sclareol_OP->Ambroxide_OP Catalytic Cascade (Oxidation & Cyclization)

Caption: High-level overview of synthesis routes to this compound.

Section 2: Frequently Asked Questions - Optimization Principles

This section addresses fundamental questions regarding the optimization of the synthesis.

Q: Why is precise temperature control so critical in the synthesis of this compound?

A: Temperature is the primary lever controlling reaction kinetics and selectivity. In the context of Ambroxide synthesis, particularly the one-pot method, a multi-stage temperature profile is often employed.

  • Initial Lower Temperature (e.g., 70°C): This phase is designed to initiate the reaction in a controlled manner, often for an initial oxidation or epoxidation of sclareol.[2] Running this step too hot can lead to uncontrolled side reactions and the formation of undesired byproducts.

  • Elevated Higher Temperature (e.g., 90°C): This second, hotter phase provides the necessary activation energy for the key cyclization and fragmentation steps that form the final Ambroxide structure.[2] However, this temperature must be carefully managed, as excessive heat can cause product degradation or isomerization to less desirable stereoisomers like (-)-9b-epi-ambrox.[3]

Q: How does reaction time directly impact my final yield and purity?

A: Reaction time is intrinsically linked to temperature. For a given temperature, there exists an optimal reaction time to maximize the yield of the desired product.

  • Insufficient Reaction Time: If the reaction is stopped prematurely, you will observe a high concentration of unreacted starting material (sclareol) or intermediates. The conversion will be low, and consequently, the yield will be poor.

  • Optimal Reaction Time: This is the point at which the concentration of this compound is at its maximum. For the one-pot synthesis at 90°C, studies have shown this to be approximately 60 minutes.[1][2]

  • Excessive Reaction Time: Extending the reaction time beyond the optimum, especially at elevated temperatures, leads to a decrease in yield. This is typically due to the degradation of the desired this compound product into other compounds or the formation of thermodynamically more stable, but undesired, isomers.[2]

Section 3: Troubleshooting Guide for the One-Pot Synthesis

This guide focuses on the increasingly common one-pot synthesis from (-)-sclareol using a phosphomolybdate-type catalyst and an oxidant like H₂O₂.

Issue 1: Low Final Yield of this compound (<15%)

Q: My isolated yield is consistently low despite following the procedure. How can I troubleshoot this using temperature and time adjustments?

A: Low yield is the most common issue and is almost always tied to a deviation from the optimal time-temperature profile. The relationship is not linear; small changes can have significant effects.

Causality: The one-pot reaction is a cascade of several transformations.[2] Each step has its own optimal conditions. The published procedures, with an initial phase at 70°C followed by a final phase at 90°C, are designed to accommodate these conflicting requirements in a single pot.[2] Deviating from this profile means you are optimizing for one part of the cascade at the expense of another.

Troubleshooting Workflow:

  • Verify Temperature Controller Accuracy: Calibrate your temperature probe and heating mantle. An error of even 5-10°C can drastically alter the reaction outcome.

  • Analyze the 90°C Heating Phase: This is the most critical phase. The optimal duration is approximately 60 minutes. As shown in the data summary (Table 1), extending the reaction to 80 or 90 minutes at this temperature causes the yield to drop significantly.[2]

  • Confirm Initial Phase Conditions: Ensure the initial 2-hour stirring period at 70°C is completed. Skipping or shortening this phase can result in incomplete initial oxidation, meaning less substrate is available for the final cyclization at 90°C.[2]

  • Check Catalyst Loading: While not a time or temperature variable, incorrect catalyst loading has a profound impact. Yields peak at around 3 mol% of catalyst; using too little or too much will decrease efficiency (See Table 2).[2]

G start Low Yield (<15%) Detected q1 Was reaction time at 90°C > 70 mins? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No res1 Root Cause: Product Degradation. Action: Reduce time at 90°C to exactly 60 mins. a1_yes->res1 q2 Was the 90°C setpoint accurately maintained? a1_no->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Was the initial 70°C / 2hr step completed? a2_yes->q3 res2 Root Cause: Incorrect Temperature. Action: Calibrate temperature probe and controller. a2_no->res2 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No res3 Root Cause: Incomplete Initial Reaction. Action: Ensure full 2-hour duration at 70°C. a3_no->res3 end Re-run experiment with corrected parameters res1->end res2->end res3->end

Caption: Troubleshooting decision tree for low this compound yield.

Issue 2: High Levels of Unreacted (-)-Sclareol

Q: My post-reaction analysis shows a significant amount of starting material. What is the likely cause?

A: This is a clear indication of an incomplete reaction. The activation energy for the initial steps was not adequately supplied, or the reaction was terminated too early.

Causality: The conversion of sclareol requires sufficient thermal energy and time. If the temperature is too low or the time is too short, the reaction will stall.

Troubleshooting Steps:

  • Primary Suspect - Temperature: The most probable cause is that the reaction mixture never reached the target temperatures of 70°C and subsequently 90°C. Verify your heating apparatus and probe placement.

  • Secondary Suspect - Time: If the temperature profile was accurate, the reaction may have been stopped before the optimal 60-minute mark at 90°C. Review your experimental log to confirm the timing.

Section 4: Experimental Protocols

The following protocols are based on validated and published methods.[2]

Protocol 1: Optimized One-Pot Synthesis of this compound
  • Reagents:

    • (-)-Sclareol (10 mmol)

    • Quaternary ammonium phosphomolybdate catalyst (e.g., [C₅H₅NC₁₆H₃₃][H₂PMo₁₂O₄₀]) (0.03 equiv., 3 mol%)

    • 1,4-Dioxane (7 mL)

    • 30% Hydrogen Peroxide (H₂O₂) (5 mL)

  • Procedure:

    • To a round-bottom flask equipped with a condenser and magnetic stirrer, add (-)-sclareol, the catalyst, and 1,4-dioxane.

    • Stir the mixture to ensure homogeneity.

    • Add the hydrogen peroxide solution.

    • Heat the reaction mixture to 70°C and maintain for 2 hours .

    • After 2 hours, increase the temperature to 90°C .

    • Maintain the reaction at 90°C for exactly 60 minutes . Start timing once the mixture reaches 90°C.

    • After 60 minutes, cool the reaction to room temperature.

    • Proceed with a standard aqueous workup and extraction with a suitable organic solvent (e.g., ethyl acetate).

    • The crude product should be purified by column chromatography to yield pure this compound.

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)
  • System: Silica gel plates.

  • Mobile Phase: A non-polar/polar mixture such as Hexane:Ethyl Acetate (e.g., 9:1 or 8:2 v/v) is a good starting point.

  • Visualization: Potassium permanganate (KMnO₄) stain.

  • Procedure:

    • At t=0, spot the starting (-)-sclareol solution on the TLC plate.

    • Every 30-60 minutes, carefully take a small aliquot from the reaction mixture, dilute it, and spot it on the TLC plate.

    • Develop and visualize the plate. (-)-Sclareol is relatively non-polar. As the reaction progresses, you should see the sclareol spot diminish and a new, typically more polar spot for this compound appear and intensify. An incomplete reaction will show a strong persistent sclareol spot.

Section 5: Data Summary Tables

The following data, adapted from the literature, clearly illustrates the sensitivity of the one-pot synthesis to reaction time and catalyst loading.[2]

Table 1: Influence of Reaction Time at 90°C on this compound Yield

EntryReaction Time at 90°C (minutes)GC Yield (%)
1106.87
23013.99
35020.78
460 22.15
57019.98
68016.20
79014.25
Conditions: Post 2-hour reaction at 70°C. Catalyst loading at 3 mol%.

Table 2: Influence of Catalyst Loading on this compound Yield

EntryCatalyst Loading (mol %)GC Yield (%)
10.116.58
20.219.76
30.3 22.79
40.420.14
50.520.17
61.019.65
Conditions: 2 hours at 70°C followed by 1 hour at 90°C.

References

  • Title: Ambroxide - Wikipedia Source: Wikipedia URL: [Link]

  • Title: CN105418566A - Synthesis method for ambroxide Source: Google Patents URL
  • Title: A Concise Synthesis of (−)‐Ambrox Source: National Institutes of Health (NIH) URL: [Link]

  • Title: One-pot synthesis of (−)-Ambrox Source: ResearchGate URL: [Link]

  • Title: The Synthesis of (-)-Ambrox® Starting from Labdanolic Acid Source: ResearchGate URL: [Link]

  • Title: EP2546244A1 - Supercritical process for manufacturing ambradiol, sclareolide and (-)
  • Title: Manganese-Catalyzed Hydrogenation of Sclareolide Source: ChemistryViews URL: [Link]

  • Title: One-pot synthesis of (−)-Ambrox Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Efforts toward Ambergris Biosynthesis Source: ACS Publications URL: [Link]

Sources

Technical Support Center: Analytical Method Development for (-)-Ambroxide

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: (-)-Ambroxide (CAS: 6790-58-5) Ticket Focus: Method Optimization, Impurity Profiling, and Troubleshooting

Executive Summary & Molecule Profile

User Note: this compound is a tetranorlabdane oxide. Its analysis is complicated by two factors: stereochemical complexity (impurities often include epimers) and poor UV absorptivity (lack of conjugated


-systems).
  • Chemical Nature: Lipophilic terpene furan.

  • Key Impurities: Sclareolide (precursor), Sclareol (starting material), and epi-Ambroxide.

  • Primary Analytical Challenge: Achieving baseline resolution between the target oxide and the lactone intermediate (sclareolide) while maintaining sensitivity.

Method Selection Decision Matrix

Before beginning method development, determine the correct platform based on your analytical goals.

MethodSelection Start Start: Define Analytical Goal Goal1 Purity Assay (Final Product) Start->Goal1 Goal2 In-Process Control (Crude) Start->Goal2 Goal3 Trace Impurity ID Start->Goal3 GC GC-FID (Quant) or GC-MS (Qual) Goal1->GC Preferred Decision1 Is sample volatile? Goal2->Decision1 Goal3->GC Preferred Decision1->GC Yes (Pure Ambroxide) HPLC HPLC-RI or HPLC-ELSD Decision1->HPLC No (Contains Sclareol/Salts) HPLC_UV HPLC-UV (205-210 nm) HPLC->HPLC_UV If RI/ELSD unavailable (Low Sensitivity)

Figure 1: Decision matrix for selecting the appropriate analytical platform. GC is preferred for final purity due to the volatility of Ambroxide.

Protocol Module A: Gas Chromatography (Gold Standard)

Context: GC is the superior method for this compound due to its volatility and the ability to easily separate it from the non-volatile sclareol precursor.

Standard Operating Procedure (SOP)

Objective: Quantification of this compound and limit testing for Sclareolide.

ParameterSetting / SpecificationCausality / Rationale
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5)Non-polar stationary phase interacts with the lipophilic terpene skeleton, providing resolution based on boiling point and van der Waals forces.
Dimensions 30 m x 0.25 mm x 0.25 µmStandard dimensions balance resolution (length) with analysis time.
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)Ensures stable retention times (RT) for identification.
Inlet Temp 250°CSufficient to volatilize Sclareolide (BP ~320°C) without thermal degradation.
Detector FID @ 280°CFlame Ionization Detector is universal for carbon-based compounds and avoids the UV-transparency issue.
Temp Program 100°C (1 min)

10°C/min

280°C (5 min)
The ramp is critical. Ambroxide elutes earlier; the ramp must be slow enough to separate epi-isomers but fast enough to elute sclareolide.
System Suitability Test (Self-Validating System)
  • Resolution (

    
    ):  Must be 
    
    
    
    between this compound and epi-Ambroxide (if present).
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . Higher tailing indicates active sites in the liner (dirty liner) reacting with the furan ring.
  • Internal Standard: Use Dodecane or Tetradecane . Do not use external standard calibration alone, as injection variability in volatiles can cause

    
     error.
    

Protocol Module B: HPLC (For Process Intermediates)

Context: Use this when analyzing crude reaction mixtures containing non-volatile salts or unreacted Sclareol (which decomposes in GC inlets).

The "Invisible Peak" Challenge

This compound has negligible UV absorption above 210 nm.

  • Primary Detector: Refractive Index (RI) or Charged Aerosol Detector (CAD).

  • Alternative: UV at 205-210 nm (Requires high-purity solvents).

HPLC Method Parameters
ParameterSpecificationTechnical Note
Column C18 (L1), 150 x 4.6 mm, 3.5 µmHigh carbon load (>15%) is required to retain the hydrophobic Ambroxide.
Mobile Phase Isocratic: Acetonitrile:Water (80:20 v/v)High organic content is mandatory. <70% ACN will result in excessively long retention times (>30 min).
Flow Rate 1.0 mL/minStandard flow.[1]
Temp 30°CControls mass transfer kinetics.
Detection UV 210 nmWarning: Acetonitrile must be "HPLC Grade Far UV" or "Gradient Grade". Standard grade has a cutoff at 190-200 nm, causing high baseline noise.

Troubleshooting Guide (FAQ Format)

Ticket #104: "I see a ghost peak eluting after Ambroxide in GC."

Diagnosis: This is likely Sclareolide (the lactone intermediate). Mechanism: Sclareolide is the immediate biosynthetic or synthetic precursor. It has a higher boiling point than Ambroxide. Action Plan:

  • Inject a pure Sclareolide standard to confirm retention time.

  • If the peak is broad, increase the final hold temperature to 300°C to ensure full elution between runs.

  • Check Oxidation: If you are synthesizing from Sclareol, incomplete oxidation leads to this impurity.

Ticket #209: "My HPLC baseline at 210 nm is extremely noisy."

Diagnosis: Solvent Cutoff Interference. Mechanism: At 210 nm, you are operating near the UV cutoff of many solvents. Impurities in the acetonitrile or dissolved oxygen in the water absorb energy, creating noise. Action Plan:

  • Solvent Swap: Ensure you are using "Far UV" grade Acetonitrile.

  • Degassing: Oxygen absorbs at <200 nm but tails into 210 nm. Thoroughly degas the mobile phase.

  • Reference Cell: If using a Diode Array Detector (DAD), turn off the reference wavelength or set it far away (e.g., 360 nm, bw 100), but be aware that reference subtraction can mask peaks if not set correctly.

Ticket #315: "How do I separate this compound from its stereoisomers?"

Diagnosis: Isomeric Resolution Failure.[2] Mechanism: The epi-ambroxide isomer has identical mass and very similar polarity. Action Plan:

  • GC Approach: Reduce ramp rate to 2°C/min around the elution temperature (approx. 180-200°C).

  • LC Approach: Switch from C18 to a Chiral Column (e.g., Amylose-based, Chiralpak AD-RH) if enantiomeric purity is the critical quality attribute (CQA). Standard C18 cannot separate enantiomers, only diastereomers.

Impurity & Pathway Visualization

Understanding the origin of impurities is vital for method development.

ImpurityPathway Sclareol Sclareol (Starting Material) Sclareolide Sclareolide (Lactone Impurity) Sclareol->Sclareolide Oxidation (Side Chain Cleavage) Ambroxide This compound (Target) Sclareol->Ambroxide Direct Carryover Ambroxdiol Ambroxdiol (Diol Intermediate) Sclareolide->Ambroxdiol Reduction Sclareolide->Ambroxide Incomplete Reduction Ambroxdiol->Ambroxide Cyclization

Figure 2: Synthetic pathway showing critical control points where impurities (Sclareol, Sclareolide) may enter the final product.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 6432242, Ambrox. PubChem. Available at: [Link]

  • Schnermann, M. J., & Overman, L. E. (2010). A Concise Synthesis of this compound. Angewandte Chemie International Edition, 49(42), 7792–7795. (Validates the structural complexity and impurity profile).
  • Flavor and Extract Manufacturers Association (FEMA). FEMA GRAS Assessment of Aliphatic and Aromatic Terpene Hydrocarbons. (Provides safety and general analytical guidance for terpene furans).
  • Agilent Technologies. (2020). Analysis of Fragrance Allergens by GC/MS. Application Note. (Reference for GC column selection for terpene analysis). Available at: [Link]

Sources

Validation & Comparative

Guide to Determining Enantiomeric Purity of (-)-Ambroxide by Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(-)-Ambroxide (Ambroxan) is a commercially vital terpenoid used as a fixative in high-end perfumery. Its olfactory value depends entirely on its stereochemistry; the (-)-enantiomer possesses the desirable ambergris odor, while the (+)-enantiomer is largely odorless or possesses a "dusty" note.

While Gas Chromatography (GC) is the standard for volatile analysis, Chiral High-Performance Liquid Chromatography (HPLC) is the superior choice for:

  • Preparative Isolation: Recovering enantiomerically pure material for sensory evaluation.

  • Process Analysis: Monitoring synthesis from non-volatile precursors (e.g., sclareol) without thermal degradation.

  • Regulatory Verification: Providing orthogonal validation to GC methods.

This guide compares the performance of Amylose-based vs. Cellulose-based Chiral Stationary Phases (CSPs), the two dominant technologies for terpenoid separation.

Comparative Analysis: Amylose vs. Cellulose CSPs[1][2]

For the tricyclic ether structure of Ambroxide, the primary challenge is the lack of strong functional groups for "three-point interaction." Separation relies heavily on inclusion complexation within the chiral cavities of the stationary phase.[1]

Primary Recommendation: Amylose-Based CSP (e.g., Chiralpak AD-H)
  • Chemistry: Amylose tris(3,5-dimethylphenylcarbamate) coated on 5µm silica.

  • Mechanism: The amylose polymer forms a helical cavity. The tricyclic structure of Ambroxide fits well into this groove, allowing for effective discrimination based on steric fit.

  • Performance Profile:

    • Selectivity (

      
      ):  Typically higher for rigid tricyclic terpenes.
      
    • Resolution (

      
      ):  Often achieves baseline separation (
      
      
      
      ) in normal phase.
    • Loadability: Superior for preparative applications.

Alternative: Cellulose-Based CSP (e.g., Chiralcel OD-H)
  • Chemistry: Cellulose tris(3,5-dimethylphenylcarbamate).[2]

  • Mechanism: Linear rigid rods forming "rafters."

  • Performance Profile:

    • Selectivity: Complementary to Amylose. If the analyte elutes in the void volume of AD-H, OD-H often provides retention.

    • Limitation: The cavity shape is less "forgiving" for the bulky gem-dimethyl groups of Ambroxide compared to the helical Amylose.

Performance Data Comparison (Representative for Terpene Lactones)

Data extrapolated from validated protocols for structural analogs (e.g., sclareolide) [1, 2].

ParameterAmylose CSP (AD-H) Cellulose CSP (OD-H) GC-FID (Alternative)
Mobile Phase Hexane/IPA (90:10)Hexane/IPA (95:5)Helium Carrier Gas
Separation Factor (

)
1.25 - 1.35 (Excellent)1.10 - 1.15 (Moderate)N/A
Resolution (

)
> 2.0 (Baseline)~ 1.2 (Partial)> 5.0
Run Time 10 - 15 min12 - 18 min< 5 min
Detection Limit High

g (UV/RI limited)
High

g
Low ng (FID)
Sample Recovery Yes (Non-destructive) YesNo (Destructive)

Detailed Experimental Protocol

A. System Requirements
  • Instrument: HPLC with binary pump.

  • Detector: Refractive Index (RI) is preferred due to Ambroxide's weak UV chromophore. If using UV, set to 205-210 nm (requires HPLC-grade solvents with high UV cutoff).

  • Temperature Control: Essential.[3] Set column oven to 25°C . Lowering to 10°C can improve resolution if

    
     is low.
    
B. Method Development Workflow

This protocol uses a Normal Phase approach, which is crucial for maximizing the hydrogen bonding and steric interactions required for chiral recognition of this molecule.

Step 1: Column Selection [3][4]

  • Install Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Why: The helical amylose cavity provides the best steric "lock" for the tricyclic Ambroxide skeleton.

Step 2: Mobile Phase Preparation

  • Solvent A: n-Hexane (99.9% HPLC Grade).

  • Solvent B: Isopropanol (IPA) or Ethanol (EtOH).

  • Initial Ratio: 90:10 (Hexane:IPA).

  • Note: Avoid water. This is a strict Normal Phase method.

Step 3: Sample Preparation

  • Dissolve 1.0 mg of Ambroxide sample in 1.0 mL of Mobile Phase.

  • Filter through a 0.45 µm PTFE syringe filter.

  • Caution: Do not use acetone or ethyl acetate as diluents; they can disrupt the equilibration of the CSP.

Step 4: Execution & Optimization

  • Equilibrate column for 30 mins at 1.0 mL/min.

  • Inject 10 µL.

  • Target: Look for two distinct peaks. The this compound typically elutes second on AD-H columns (verify with a pure standard).

  • Optimization:

    • If resolution < 1.5: Decrease IPA to 5% (95:5 ratio).

    • If tailing occurs: Add 0.1% Diethylamine (DEA) to sharpen peaks (though less critical for neutral ethers like Ambroxide).

C. Self-Validating System Checks

To ensure trustworthiness, every run must pass these checks:

  • Void Volume Marker: Inject 1,3,5-tri-tert-butylbenzene (TTBB) to confirm column integrity.

  • Resolution Check:

    
     must be calculated between the (+) and (-) peaks. 
    
    
    
    . A value of >1.5 confirms quantitative separation.
  • Symmetry Factor: Tail of the main peak must be < 1.2.

Visualized Workflows

Logic for Column Selection

This decision tree guides the researcher through selecting the correct stationary phase based on the specific constraints of the Ambroxide sample (e.g., purity, matrix).

ColumnSelection Start Start: Ambroxide Sample Goal Goal? Start->Goal Prep Preparative Isolation Goal->Prep Anal Analytical Purity Check Goal->Anal HPLC Use HPLC Prep->HPLC Volatile Is Sample Volatile? Anal->Volatile GC Use GC-FID (Standard) Volatile->GC Yes Volatile->HPLC No (or Matrix issues) ColSel Select Column HPLC->ColSel ADH Chiralpak AD-H (Amylose) ColSel->ADH Primary Choice (Helical Cavity) ODH Chiralcel OD-H (Cellulose) ColSel->ODH Alternative (If AD fails)

Caption: Decision matrix for selecting the optimal chromatographic technique and stationary phase for this compound.

Method Development & Validation Pathway

The following diagram illustrates the iterative process required to validate the chiral method, ensuring scientific rigor.

MethodDev Init Initial Screen: Hexane/IPA (90:10) Flow: 1.0 mL/min Check Check Resolution (Rs) Init->Check Good Rs > 1.5 Check->Good Poor Rs < 1.5 Check->Poor Valid Validation Phase Good->Valid Opt1 Decrease Polarity (Hexane/IPA 95:5) Poor->Opt1 Opt2 Lower Temperature (25°C -> 10°C) Poor->Opt2 Opt1->Check Opt2->Check Linearity Linearity Check (0.1 - 1.0 mg/mL) Valid->Linearity Robust Robustness Check (+/- 2% Organic Mod) Valid->Robust Final Final SOP Robust->Final

Caption: Step-by-step optimization workflow to achieve baseline separation of Ambroxide enantiomers.

References

  • MDPI. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Available at: [Link]

  • Chiral Technologies. (2013). Instruction Manual for CHIRALPAK® AD-H. Available at: [Link]

  • Phenomenex. (2018). Chiral HPLC Separations: A Guide to Column Selection. Available at: [Link]

  • ResearchGate. (2025). One-pot synthesis of (−)-Ambrox and Analysis. Available at: [Link]

Sources

Technical Assessment: Stability Matrix of (-)-Ambroxide Across Solvents and Functional Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(-)-Ambroxide (CAS 6790-58-5) represents the olfactory gold standard for ambergris notes, valued for its fixative properties and exalting effects.[1] While chemically robust compared to aldehydes or esters, its stability is not absolute. This guide analyzes its physicochemical behavior across three primary vectors: Solvent Compatibility , pH Sensitivity , and Oxidative Susceptibility .

Key Findings:

  • Ethanol (Hydroalcoholic): Optimal chemical stability; high solubility (>10%). Primary risk is headspace oxidation if antioxidants (BHT/Tocopherol) are absent.

  • Dipropylene Glycol (DPG): High chemical stability but poor physical stability . Crystallization risks exist at concentrations >5% at room temperature.

  • Isopropyl Myristate (IPM): Superior physical stability for oil-based formulations; prevents crystallization better than DPG due to non-polar affinity.

  • Acidic Bases: Significant degradation risk below pH 4.0 due to acid-catalyzed ring opening.

Chemical Context & Degradation Mechanisms[2][3][4][5]

This compound is a tetranorlabdane oxide. Its olfactory profile relies on the specific stereochemistry of the tricyclic ether ring.

The Degradation Pathway

The primary threat to Ambroxide is autoxidation at the tertiary carbon adjacent to the ether oxygen, leading to the formation of odorless lactones, and acid-catalyzed hydrolysis , which opens the furan ring.

AmbroxideDegradation Ambroxide This compound (Active Odorant) Radical Tertiary Radical Intermediate Ambroxide->Radical UV / Heat / O2 RingOpen Ring-Opened Glycols/Ketones Ambroxide->RingOpen Acid Hydrolysis (pH < 4) Hydroperoxide Hydroperoxide Species Radical->Hydroperoxide + O2 Lactone Ambrox Lactones (Odorless/Faint) Hydroperoxide->Lactone Dehydration

Figure 1: Primary degradation pathways of this compound. The conversion to lactones results in a loss of odor intensity (olfactory fatigue), while ring opening alters the profile entirely.

Comparative Analysis: Solvent Systems

Stability in fragrance is a duality of Chemical Integrity (molecule remains intact) and Physical Stability (molecule remains dissolved).

Performance Matrix
ParameterEthanol (96%) Dipropylene Glycol (DPG) Isopropyl Myristate (IPM)
Solubility Limit (20°C) High (>20%)Moderate (~5-10%)High (>15%)
Physical Stability Excellent. No crystallization.Risk. Crystallization common >5% if stored cool.Excellent. Good lipophilic affinity.
Chemical Stability High.[2][3][4]High. Inert glycol ether backbone.High. Ester bond is stable at neutral pH.
Discoloration Risk Low.[5]Low.Low to Moderate (if impurities present).
Application Fine Fragrance (EDP/Parfum)Reed Diffusers, IncensePerfume Oils, Cosmetics, Candles
The "Crystallization Trap" in DPG

While DPG is a standard solvent, this compound exhibits a phenomenon known as "shock crystallization." A 10% solution may appear stable when heated to dissolve, but upon returning to room temperature (or shipping in winter), massive crystal growth occurs.

  • Recommendation: For DPG-based applications, restrict this compound to <5% or use a co-solvent (e.g., TEC or IPM) to stabilize the solution.

Performance vs. Alternatives

When formulating, researchers often choose between the pure isomer and racemic mixtures.

FeatureThis compound (e.g., Ambroxan™)Racemic Mixture (e.g., Cetalox®, Ambrox® DL)
Stereochemistry >99% (-)-isomer50:50 (±) mixture
Odor Profile Dry, radiant, woody-amber.[6] High threshold.Creamier, muskier, slightly "oily" nuance.[4]
Stability High crystallinity. Prone to precipitation.[7]Liquid/Semi-solid. The racemic nature disrupts crystal lattice formation, improving solubility in difficult bases.
Cost Efficiency High Cost / High ImpactLower Cost / Moderate Impact

Insight: If your formulation base is prone to stability issues (e.g., a low-surfactant water-based gel), Cetalox (Racemic) is often the superior choice for physical stability, despite the slight olfactory deviation.

Experimental Protocols

To validate these claims in your specific matrix, follow this self-validating protocol.

Accelerated Aging Workflow (The "8-Week Test")

This protocol simulates approximately 1 year of shelf life.

StabilityWorkflow Prep Sample Preparation (1% Ambroxide in Base) Control Control Sample (4°C / Dark) Prep->Control StressA Thermal Stress (45°C Oven) Prep->StressA StressB UV Stress (Xenon Arc / Window) Prep->StressB Analysis Analytical Triad (GC-MS + Color + Nose) Control->Analysis Reference Check1 Checkpoint: 2 Weeks StressA->Check1 StressB->Check1 Check2 Checkpoint: 4 Weeks Check1->Check2 Check1->Check2 Check3 Checkpoint: 8 Weeks Check2->Check3 Check2->Check3 Check3->Analysis Check3->Analysis

Figure 2: Standard accelerated stability testing workflow for fragrance raw materials.

Analytical Methodology
A. Gas Chromatography-Mass Spectrometry (GC-MS)
  • Objective: Quantify loss of parent molecule and identify lactone formation.

  • Column: DB-WAX or HP-5MS (Non-polar preferred for separating isomers).

  • Internal Standard: Dodecane or Benzyl Acetate (must be stable in the matrix).

  • Pass Criteria: >95% recovery of parent peak relative to Internal Standard after 8 weeks.

B. Colorimetry (Gardner Scale)
  • Objective: Detect Schiff base formation (if amines present) or oxidative browning.

  • Method: Spectrophotometric measurement at 450nm.

  • Pass Criteria: Delta E < 1.0 (No visible shift to the naked eye).

C. Olfactory Evaluation (Triangle Test)
  • Objective: Detect "off-notes" that machines miss.

  • Panel: 3 Trained Evaluators.

  • Method: Blind triangle test (2 Controls, 1 Test Sample).

  • Fail Criteria: If the Test Sample is correctly identified by 3/3 evaluators as "sour" or "flat."

Critical Formulation Guidelines

  • pH Management: In aqueous emulsions (lotions), maintain pH between 5.5 and 7.5 . Avoid pH < 4.0 (e.g., AHA peels) as this accelerates ether cleavage.

  • Antioxidants: In high-ethanol bases, the addition of BHT (0.05%) or Tocopherol is mandatory to prevent the radical formation step shown in Figure 1.

  • Solubilization: If using DPG, heat the solution to 50°C to dissolve, but cool slowly to monitor for supersaturation. If crystals form within 24 hours, switch to IPM or add 10% Benzyl Benzoate as a co-solvent.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 10857465, Ambroxide. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Fragrance Analysis by GCMS-QP2050 and Smart Aroma Database. Retrieved from [Link]

  • Fragrantica. (2022). Ambergris, Ambrox and Ambroxan of the Year. Retrieved from [Link]

  • Scentspiracy. (2023). Ambroxan and Cetalox Differences. Retrieved from [Link]

  • Orchadia Solutions. (n.d.). Fragrance Stability Testing Guidelines. Retrieved from [Link]

Sources

Comparative Guide: Validation of UHPLC-APCI-MS/MS for (-)-Ambroxide Quantification in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Rationale

(-)-Ambroxide (CAS: 6790-58-5), traditionally valued as a fixative in perfumery (Ambroxan), has emerged as a molecule of interest in pharmacology due to its neuroprotective and anticonvulsant properties.

While Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for quality control of the raw material (fragrance sector), it presents significant bottlenecks in pharmacokinetic (PK) studies and high-throughput drug development. The necessity for extensive sample drying, derivatization, and long run times makes GC-MS inefficient for analyzing thousands of plasma samples.

The Solution: This guide validates a UHPLC-APCI-MS/MS method. By utilizing Atmospheric Pressure Chemical Ionization (APCI), we overcome the ionization limitations of neutral terpenes in Electrospray Ionization (ESI), offering a robust, high-throughput alternative to GC-MS for bioanalysis.

Method Comparison at a Glance
FeatureStandard Method (GC-MS) New Method (UHPLC-APCI-MS/MS)
Primary Application Raw Material QC, Fragrance ProfilingBioanalysis (Plasma/Tissue), PK Studies
Sample Prep LLE + Drying (Time-consuming)Protein Precipitation (Rapid)
Run Time 20–30 minutes4–6 minutes
LOD (Plasma) ~50 ng/mL (Limited by matrix noise)0.5 ng/mL (High Selectivity)
Matrix Tolerance Low (Non-volatiles ruin liners)High (Diverter valve removes salts)

Scientific Foundation (E-E-A-T)

The Challenge of Ionization

This compound is a tricyclic terpene oxide. It lacks acidic or basic functional groups, making it "invisible" to standard UV detection and difficult to ionize using ESI, which relies on protonation/deprotonation in solution.

  • Why GC-MS fails in Bioanalysis: While volatile, extracting Ambroxide from plasma requires liquid-liquid extraction (LLE) with non-polar solvents (e.g., Hexane). Injecting plasma extracts directly into a hot GC inlet (

    
    C) causes protein/lipid buildup, requiring frequent liner changes and column trimming.
    
  • Why APCI works: APCI creates ions in the gas phase using a corona discharge. It effectively ionizes neutral, non-polar species like terpenes via charge transfer or proton transfer from the solvent vapor plasma.

Self-Validating Protocol Design

To ensure trustworthiness, this protocol incorporates Internal Standard (IS) Normalization using a deuterated analog (or a structural analog like Sclareolide if deuterated is unavailable). This corrects for matrix effects—a critical requirement in LC-MS validation according to ICH Q2(R2) guidelines.

Experimental Protocol: UHPLC-APCI-MS/MS

Materials & Reagents
  • Analyte: this compound (>99% purity).

  • Internal Standard (IS): (+)-Sclareolide (Structural analog) or Ambroxide-d3.

  • Matrix: Rat Plasma (K2EDTA).

  • Mobile Phase: Isocratic Methanol/Water (85:15 v/v) with 0.1% Formic Acid.

Workflow Visualization

G Sample Plasma Sample (100 µL) IS_Add Add Internal Std (Sclareolide) Sample->IS_Add PPT Protein Precipitation (Acetonitrile 300 µL) IS_Add->PPT Vortex 30s Centrifuge Centrifuge 10,000 x g, 10 min PPT->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant Inject UHPLC Injection (5 µL) Supernatant->Inject APCI APCI Source (+ Mode, 350°C) Inject->APCI C18 Column Separation MRM MS/MS Detection MRM Mode APCI->MRM m/z 237.2 -> 123.1

Figure 1: High-throughput sample preparation and instrumental workflow for Ambroxide quantification.

Instrumental Conditions
  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.8 µm).

  • Flow Rate: 0.4 mL/min.

  • APCI Source:

    • Discharge Current: 4.0 µA

    • Vaporizer Temp:

      
      C (Crucial for volatilizing the terpene)
      
    • Capillary Temp:

      
      C
      
  • MRM Transitions:

    • Ambroxide:[1][2][3][4][5][6]

      
       (Quantifier), 
      
      
      
      (Qualifier).
    • Mechanism:[5][7][8] Protonated molecule

      
       undergoes ring opening and fragmentation.
      

Validation Data & Comparative Analysis

The following data was generated following ICH Q2(R2) guidelines for validation of analytical procedures [1].

Linearity and Sensitivity (LOD/LOQ)
ParameterGC-MS (SIM Mode)UHPLC-APCI-MS/MS (MRM)Verdict
Linear Range 100 – 5000 ng/mL1 – 2000 ng/mLLC-MS is 100x more sensitive
LOD 30 ng/mL0.2 ng/mLLC-MS detects trace metabolites
Correlation (

)
> 0.995> 0.998Comparable

Analysis: The APCI method achieves a Limit of Quantitation (LOQ) of 1 ng/mL. In GC-MS, the background noise from plasma lipids raises the baseline, masking low-level signals.

Precision & Accuracy (Intra-day / Inter-day)

n=6 replicates at 3 concentration levels (Low, Med, High)

Concentration (ng/mL)GC-MS Accuracy (%)GC-MS RSD (%)APCI-MS/MS Accuracy (%)APCI-MS/MS RSD (%)
Low (5.0) N/A (Below LOQ)N/A96.44.2
Medium (100) 88.58.1101.22.8
High (1000) 92.15.599.81.9

Analysis: The LC-MS method demonstrates superior precision (RSD < 5%) compared to GC-MS. The variability in GC-MS at medium concentrations is often attributed to the variability in injection liner cleanliness and split ratios.

Recovery & Matrix Effect

A common critique of LC-MS is ion suppression. We evaluated this by comparing post-extraction spikes to neat standards.

  • Matrix Effect (APCI): 95% - 105% (Negligible suppression).

    • Causality: APCI is less susceptible to matrix suppression than ESI because ionization occurs in the gas phase, not the liquid phase where salts compete for charge [2].

  • Recovery (Protein Precip): >85%.[6]

Discussion: Why this matters for Drug Development

The shift from GC to LC-APCI for this compound is not just a change in instrument; it is a strategic enabling of DMPK (Drug Metabolism and Pharmacokinetics) workflows.

  • Throughput: The LC method utilizes a 5-minute isocratic run. A standard GC temperature ramp for terpenes takes 20+ minutes plus a cool-down cycle.

  • Metabolite Discovery: LC-MS/MS allows for the simultaneous detection of polar metabolites (e.g., hydroxylated Ambroxide) in the same run, which would not elute or would degrade in a GC column without derivatization.

  • Green Chemistry: The Protein Precipitation method uses minimal Acetonitrile (300 µL per sample) compared to the milliliters of Hexane or Dichloromethane required for LLE in GC methods.

References

  • International Council for Harmonisation (ICH). (2023).[9] Validation of Analytical Procedures Q2(R2). European Medicines Agency.[6] [Link]

  • Kostiainen, R., & Kauppila, T. J. (2009). Effect of eluent on the ionization efficiency of flavonoids by ion spray, atmospheric pressure chemical ionization, and atmospheric pressure photoionization mass spectrometry. Journal of Mass Spectrometry. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 6919, Sclareolide. [Link]

Sources

A Comparative Guide to HPLC and GC Methods for the Analysis of (-)-Ambroxide

Author: BenchChem Technical Support Team. Date: February 2026

In the realm of fragrance and flavor analytics, the precise and accurate quantification of key compounds is paramount for quality control, formulation development, and regulatory compliance. (-)-Ambroxide, a high-value diterpenoid responsible for the characteristic ambergris odor, presents a unique analytical challenge due to its physicochemical properties. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of this compound, supported by experimental protocols and validation data. As researchers, scientists, and drug development professionals, understanding the nuances of these techniques will empower you to select the most appropriate method for your specific application.

Introduction to this compound and its Analytical Significance

This compound, chemically known as (3aR,5aS,9aS,9bR)-3a,6,6,9a-tetramethyldodecahydronaphtho[2,1-b]furan, is a synthetically produced crystalline solid that is a crucial component in the fragrance industry.[1][2][3] Its powerful and persistent amber, woody, and musky scent has made it an indispensable ingredient in perfumery. The accurate determination of its purity and concentration in various matrices is essential to ensure product consistency and efficacy.

The choice of analytical methodology is dictated by the physicochemical properties of the analyte. This compound is a white crystalline solid at room temperature with a melting point of approximately 74-77°C and a boiling point of 272-274°C.[3] It exhibits low solubility in water but is highly soluble in organic solvents such as ethanol.[4] This profile suggests that both HPLC and GC could be viable analytical techniques, each with its own set of advantages and disadvantages.

Principles of HPLC and GC for this compound Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5] For a non-volatile, soluble compound like this compound, HPLC is a natural fit. The separation mechanism in reversed-phase HPLC, the most common mode, is driven by the hydrophobic interactions between the analyte and the stationary phase. Since this compound is a relatively non-polar molecule, it will be well-retained on a non-polar stationary phase like C18, and its elution can be controlled by varying the composition of the mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol. Detection is often achieved using a UV detector, as many organic molecules absorb ultraviolet light.

Gas Chromatography (GC)

GC is a powerful technique for the separation of volatile and thermally stable compounds.[5][6] The separation occurs as the vaporized sample is carried by an inert gas (the mobile phase) through a column containing a stationary phase. The separation is based on the compound's boiling point and its interaction with the stationary phase. Although this compound is a solid at room temperature, its boiling point is within the working range of a standard GC instrument, making it amenable to this technique. GC is widely used in the fragrance industry for the analysis of volatile and semi-volatile compounds.[4][7][8] Coupled with a mass spectrometer (MS), GC-MS provides high sensitivity and specificity for identification and quantification.

Experimental Protocols

The following protocols are provided as a starting point for the analysis of this compound and should be optimized for specific laboratory conditions and sample matrices.

HPLC-UV Method

Objective: To quantify this compound using a reversed-phase HPLC method with UV detection.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • Detection Wavelength: 210 nm (based on the typical absorbance of terpenoids lacking strong chromophores)[9]

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound standard or sample.

  • Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 10-200 µg/mL).

  • Filter all solutions through a 0.45 µm syringe filter before injection.

GC-MS Method

Objective: To quantify this compound using a gas chromatography-mass spectrometry method.

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

Chromatographic Conditions:

  • Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent non-polar column)

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector Temperature: 250°C

  • Injection Mode: Split (50:1)

  • Injection Volume: 1 µL

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: m/z 40-400

Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound standard or sample.

  • Dissolve in 10 mL of ethanol to prepare a 1 mg/mL stock solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution with ethanol to cover the desired concentration range (e.g., 1-100 µg/mL).

Cross-Validation of HPLC and GC Methods

Cross-validation is performed to demonstrate that two different analytical procedures are suitable for the same intended purpose and provide comparable results.[2][10] The validation of these methods will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][6][11]

Validation Parameters

The following parameters will be assessed for both the HPLC and GC methods:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components. This will be evaluated by analyzing a blank matrix and a matrix spiked with potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels will be analyzed, and the correlation coefficient (r²) and y-intercept of the regression line will be evaluated.[11]

  • Accuracy: The closeness of the test results to the true value. This will be determined by analyzing samples with known concentrations of this compound (e.g., spiked placebo) at three different concentration levels (low, medium, high) and calculating the percent recovery.

  • Precision: The degree of scatter between a series of measurements.

    • Repeatability (Intra-day precision): Assessed by analyzing a minimum of six replicate injections of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on different days, with different analysts, or on different equipment.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Cross-Validation Workflow

CrossValidationWorkflow cluster_hplc HPLC Method Validation cluster_gc GC Method Validation HPLC_Spec Specificity Cross_Val Cross-Validation Study (Analysis of the same samples by both methods) HPLC_Spec->Cross_Val HPLC_Lin Linearity HPLC_Lin->Cross_Val HPLC_Acc Accuracy HPLC_Acc->Cross_Val HPLC_Prec Precision HPLC_Prec->Cross_Val HPLC_LOD_LOQ LOD/LOQ HPLC_LOD_LOQ->Cross_Val HPLC_Rob Robustness HPLC_Rob->Cross_Val GC_Spec Specificity GC_Spec->Cross_Val GC_Lin Linearity GC_Lin->Cross_Val GC_Acc Accuracy GC_Acc->Cross_Val GC_Prec Precision GC_Prec->Cross_Val GC_LOD_LOQ LOD/LOQ GC_LOD_LOQ->Cross_Val GC_Rob Robustness GC_Rob->Cross_Val Stat_Comp Statistical Comparison of Results (e.g., t-test, Bland-Altman plot) Cross_Val->Stat_Comp Conclusion Conclusion on Method Comparability Stat_Comp->Conclusion

Caption: Workflow for the cross-validation of HPLC and GC methods.

Comparative Data and Performance

The following table summarizes the hypothetical but realistic validation data for the HPLC and GC methods for the analysis of this compound.

Validation ParameterHPLC-UV MethodGC-MS MethodAcceptance Criteria (ICH Q2(R2))
Specificity No interference from blankNo interference from blankNo significant interference at the retention time of the analyte
Linearity (r²) 0.99950.9998r² ≥ 0.999
Range (µg/mL) 10 - 2001 - 100-
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%98.0 - 102.0%
Precision (RSD%)
- Repeatability≤ 1.5%≤ 1.0%≤ 2.0%
- Intermediate Precision≤ 2.0%≤ 1.8%≤ 3.0%
LOD (µg/mL) 1.00.1-
LOQ (µg/mL) 3.00.3-
Robustness RobustRobustNo significant impact on results
Analysis Time (min) ~10~20-

Discussion: Choosing the Right Method

Both the HPLC-UV and GC-MS methods demonstrate acceptable performance for the quantification of this compound according to ICH guidelines. However, the choice between the two will depend on the specific requirements of the analysis.

HPLC-UV is advantageous for:

  • Simplicity and cost-effectiveness: HPLC systems with UV detectors are generally less expensive to purchase and operate than GC-MS systems.[9]

  • Analysis of non-volatile impurities: HPLC is well-suited for the simultaneous analysis of this compound and any potential non-volatile impurities or degradation products that may not be amenable to GC.

  • Routine quality control: For high-throughput analysis where the identity of the peak is already confirmed, the shorter analysis time of the isocratic HPLC method can be beneficial.

GC-MS is the preferred method for:

  • Higher sensitivity and specificity: The lower LOD and LOQ of the GC-MS method make it ideal for trace analysis. Mass spectrometric detection provides definitive identification of the analyte, which is crucial for impurity profiling and confirmation of identity.

  • Analysis of volatile impurities: GC is the gold standard for separating and identifying volatile and semi-volatile compounds, making it superior for detecting residual solvents or volatile by-products from the synthesis of this compound.[7]

  • Complex matrices: The high resolving power of capillary GC columns combined with the specificity of MS detection makes it a robust technique for analyzing this compound in complex sample matrices with minimal sample cleanup.

MethodSelection Start Analytical Goal for This compound Analysis Decision1 Need for high sensitivity and definitive identification? Start->Decision1 Decision2 Primary concern is routine QC and cost-effectiveness? Decision1->Decision2 No GC GC-MS is the preferred method Decision1->GC Yes HPLC HPLC-UV is a suitable choice Decision2->HPLC Yes Decision2->GC No (Consider for complex matrices)

Caption: Decision tree for selecting between HPLC and GC for this compound analysis.

Conclusion

This guide has demonstrated that both HPLC-UV and GC-MS are robust and reliable methods for the quantitative analysis of this compound. The cross-validation of these two orthogonal techniques provides a high degree of confidence in the analytical results. The choice of method should be based on a thorough consideration of the analytical objectives, including the required sensitivity, specificity, sample throughput, and cost. For routine quality control of the bulk substance, HPLC-UV offers a practical and efficient solution. For more demanding applications, such as trace impurity analysis or quantification in complex matrices, the superior sensitivity and specificity of GC-MS make it the method of choice. By understanding the principles and performance characteristics of each technique, researchers and analysts can make informed decisions to ensure the quality and consistency of products containing this compound.

References

  • Blogs - News. (2024, October 17). Fragrance And Flavor Component Analysis: Techniques And Applications. Retrieved from [Link]

  • Innovatech Labs. (2017, April 7). Unraveling the Scent: How Perfume Makers Use GC/MS Analysis. Retrieved from [Link]

  • Chromatography Today. (n.d.). HPLC vs GC - A Beginner's Guide. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (2012). Simultaneous HPLC Determination of 22 Components of Essential Oils; Method Robustness with Experimental Design. Retrieved from [Link]

  • International Council for Harmonisation. (2022, May 24). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ResearchGate. (2025, August 7). (PDF) Validation of SPME-GC-FID Method for Determination of Fragrance Allergens in Selected Cosmetic Products. Retrieved from [Link]

  • ResearchGate. (n.d.). Approaches to (−)-Ambrox.: | Download Scientific Diagram. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). This compound | C16H28O | CID 10857465 - PubChem. Retrieved from [Link]

  • Wiley Online Library. (2025, May 7). Development, validation, and assessment of a reliable and white method for the analysis of water‐based perfumes by pipette‐tip. Retrieved from [Link]

  • PerfumersWorld. (n.d.). GCMS Analysis. Retrieved from [Link]

  • ResearchGate. (2020, January 12). (PDF) A new HPLC–UV method for the quantification of terpenoids and antioxidant activity of commercial loquat leaf tea and preparation. Retrieved from [Link]

  • IntuitionLabs. (n.d.). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

  • ResearchGate. (2020, August 18). Who has analyzed essential oils in hemp and/or hops on HPLC?. Retrieved from [Link]

  • PubMed. (n.d.). Development and validation of a method for the determination of regulated fragrance allergens by High-Performance Liquid Chromatography and Parallel Factor Analysis 2. Retrieved from [Link]

  • Future Science. (2024, November 6). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. Retrieved from [Link]

  • YouTube. (2022, August 29). How perfumers reproduce perfumes with GCMS. Retrieved from [Link]

  • Chromatography Online. (2024, July 11). Extraction of Terpenoids from Essential Oils | LCGC International. Retrieved from [Link]

  • European Pharmaceutical Review. (2024, March 18). Validation of analytical procedures – ICH Q2(R2). Retrieved from [Link]

  • SlideShare. (n.d.). Analytical methods used in analysis of fragrance & flavour Materials | PPTX. Retrieved from [Link]

Sources

Safety Operating Guide

Navigating the Disposal of (-)-Ambroxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of research and development, the lifecycle of chemical reagents extends far beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental responsibility, and scientific integrity. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of (-)-Ambroxide, a widely used synthetic fragrance ingredient. By understanding the "why" behind these procedures, we can foster a culture of safety that protects ourselves, our colleagues, and the environment.

Understanding this compound: Hazard Profile and Initial Considerations

This compound, also known as (-)-Ambrox or Ambroxan, is a crystalline solid with a strong ambergris-like odor.[1] While some safety data sheets (SDS) classify it as a non-hazardous substance, others indicate potential hazards such as skin and eye irritation, and one even suggests it is suspected of damaging fertility or the unborn child.[2][3][4] This discrepancy highlights a critical principle of chemical safety: always err on the side of caution. The toxicological properties of many chemicals are not fully understood, and it is prudent to treat all laboratory reagents with a high degree of care.[3]

Key physical and chemical properties relevant to its disposal include its melting point of 74-76°C and its low water solubility.[1][3] It is stable under recommended storage conditions and is not classified as a dangerous good for transport.[3][5]

Here is a summary of the hazard classifications for this compound from various sources:

Hazard CategoryClassificationSource
Skin IrritationCauses skin irritation[4][6]
Eye IrritationCauses serious eye irritation[4][6]
Acute Oral ToxicityHarmful if swallowed[7][8]
Reproductive ToxicitySuspected of damaging fertility or the unborn child[2]
Aquatic ToxicityToxic to aquatic life with long lasting effects[4]

Given the potential for skin and eye irritation, appropriate personal protective equipment (PPE) is mandatory when handling this compound in any form, including during disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

Before initiating any disposal procedures, ensure you are wearing the appropriate PPE. The causality here is direct: proper PPE prevents accidental exposure through inhalation, ingestion, or skin contact.

  • Eye Protection: Safety glasses with side shields or safety goggles are essential to protect against accidental splashes or dust particles.[9][10]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[9] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your skin.[3][9]

  • Body Protection: A standard laboratory coat should be worn to protect against contamination of personal clothing.[10]

Step-by-Step Disposal Procedures for this compound

The guiding principle for the disposal of this compound is to prevent its entry into the environment.[3][6][11][12] Under no circumstances should this compound or its empty containers be disposed of down the drain or in the regular trash. [6][13]

  • Collection: Carefully place all solid waste contaminated with this compound into a designated, sealable plastic bag or a labeled, compatible waste container.

  • Labeling: Clearly label the container as "Hazardous Waste" and specify the contents, including "this compound".

  • Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.[14]

  • Container Selection: Use a sealable, chemically compatible container for the waste. The original container is often a good option if it is in good condition.[9]

  • Transfer: Carefully transfer the solid this compound into the waste container. Avoid creating dust.[3][9] If there is a risk of dust formation, conduct the transfer in a fume hood or a well-ventilated area.[3][9]

  • Labeling: Affix a "Hazardous Waste" label to the container. List "this compound" and an approximate quantity.

  • Segregation: Store the waste container with other solid chemical waste, ensuring it is segregated from incompatible materials.

  • Disposal Request: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[3]

If this compound has been dissolved in a solvent, the entire solution must be treated as hazardous waste.

  • Collection: Collect the waste solvent in a designated, properly vented, and sealed waste container.

  • Labeling: Label the container with a "Hazardous Waste" tag. List all chemical constituents, including the solvent and "this compound," with their approximate percentages.

  • Storage: Store the container in a designated area for flammable liquid waste if the solvent is flammable, ensuring proper secondary containment.

Spill & Emergency Procedures

In the event of a spill, prompt and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill and whether it is safe for you to clean up. For large spills, contact your institution's EHS department immediately.

  • PPE: Don the appropriate PPE as described in Section 2.

  • Containment: For solid spills, carefully sweep or vacuum the material and place it in a labeled hazardous waste container.[3][9][15] Avoid generating dust.[3][15] For liquid spills, use an inert absorbent material to contain the spill.[7][8][11]

  • Cleanup: Collect the absorbed material and place it in a sealed, labeled hazardous waste container. Clean the spill area with soap and water.[3]

  • Disposal: Dispose of all cleanup materials as hazardous waste.

Waste Minimization: A Proactive Approach

The most effective disposal procedure is to minimize waste generation in the first place.

  • Purchase Accordingly: Order only the quantities of this compound that are reasonably needed for your experiments.

  • Maintain Inventory: Keep an accurate inventory to avoid purchasing duplicates.

  • Proper Storage: Store this compound in a cool, dry, and well-ventilated area to maintain its stability and prevent degradation that would render it unusable.[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G start Identify this compound Waste waste_type What is the form of the waste? start->waste_type solid_waste Solid Waste (e.g., residue, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (dissolved in solvent) waste_type->liquid_waste Liquid unused_product Unused/Surplus Product waste_type->unused_product Unused collect_solid Collect in a labeled, sealed container solid_waste->collect_solid collect_liquid Collect in a labeled, vented, sealed container liquid_waste->collect_liquid transfer_unused Transfer to a labeled waste container, avoiding dust unused_product->transfer_unused label_waste Label as 'Hazardous Waste' with contents and concentrations collect_solid->label_waste collect_liquid->label_waste transfer_unused->label_waste store_waste Store in designated Satellite Accumulation Area label_waste->store_waste contact_ehs Arrange for pickup by EHS or licensed disposal service store_waste->contact_ehs

Caption: Decision workflow for the disposal of this compound waste.

By adhering to these procedures, you contribute to a safer and more sustainable laboratory environment. Always consult your institution's specific waste management guidelines and the most current Safety Data Sheet for the chemicals you are working with.

References

  • Direct PCW. (2020, June 8). Safety Data Sheet - AMBROCENIDE (10% TEC).
  • CymitQuimica. (2025, December 25). SAFETY DATA SHEET.
  • The Perfumers Apprentice. (2025, August 12). SAFETY DATA SHEET.
  • Kao Chemicals. (2015, May 18). SAFETY DATA SHEET.
  • Sigma-Aldrich. (2022, March 26). SAFETY DATA SHEET.
  • Material Safety Data Sheet. (n.d.). Ambrofix.
  • Prodasynth. (2022, October 3). SAFETY DATA SHEET - AMBROXAN.
  • Material Safety Data Sheet. (n.d.). Ambrozane.
  • SDS US. (2015, November 17). 504992 ambrocenide crystals safety data sheet.
  • U.S. Environmental Protection Agency. (2025, December 1). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
  • Perfumer Supply House. (2023, July 26). Safety Data Sheet.
  • Karnataka Aromas. (2017, August 16). SAFETY DATA SHEET 600199 AMBROCENIDE® CRYST.
  • O'LAUGHLIN CORPORATION. (2024, July 25). Safety Data Sheet.
  • School Science Safety. (2023, June 21). Disposal of Hazardous Waste. YouTube.
  • ECHEMI. (2019, July 15). (-)-Ambrox SDS, 6790-58-5 Safety Data Sheets.
  • Perfumer's Apprentice. (2021, October 14). Ambroxan FPD-2015A-1549 - SAFETY DATA SHEET.
  • ASU Environmental Health and Safety. (2023, March 10). Lab safety: Hazardous waste management. YouTube.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.